Alamifovir PM
Description
BenchChem offers high-quality Alamifovir PM suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alamifovir PM including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H15N5O2S |
|---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
2-[2-amino-6-(4-methoxyphenyl)sulfanylpurin-9-yl]ethanol |
InChI |
InChI=1S/C14H15N5O2S/c1-21-9-2-4-10(5-3-9)22-13-11-12(17-14(15)18-13)19(6-7-20)8-16-11/h2-5,8,20H,6-7H2,1H3,(H2,15,17,18) |
InChI Key |
ZMRAUIXUSXUCFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCO)N |
Origin of Product |
United States |
Foundational & Exploratory
Alamifovir PM antiviral activity against lamivudine-resistant HBV
Targeting Lamivudine-Resistant Hepatitis B via HepDirect™ Technology
Executive Technical Summary
Alamifovir PM (Pradefovir Mesylate) represents a pivotal evolution in acyclic nucleotide phosphonate (ANP) therapeutics. Unlike its predecessor Adefovir Dipivoxil (ADV), which suffers from dose-limiting nephrotoxicity, Alamifovir PM utilizes HepDirect™ prodrug technology to achieve liver-specific bioactivation.
This targeting mechanism allows for high intra-hepatic concentrations of the active metabolite (PMEA) while minimizing systemic exposure, thereby widening the therapeutic window. Crucially, Alamifovir PM retains potent antiviral activity against Lamivudine-resistant (LMV-R) HBV strains harboring tyrosine-methionine-aspartate-aspartate (YMDD) motif mutations, specifically rtM204V/I .
This guide details the molecular mechanism, resistance profiling, and validation protocols for researchers evaluating Alamifovir PM in the context of drug-resistant HBV.
Mechanistic Pharmacology: The HepDirect™ Pathway
The core innovation of Alamifovir PM is its reliance on CYP3A4 —an enzyme predominantly expressed in hepatocytes—for activation.
2.1 Bioactivation Cascade
-
Prodrug Entry: Alamifovir PM enters the hepatocyte as an intact, lipophilic cyclic 1,3-propanyl ester.
-
CYP3A4 Oxidative Cleavage: The cytochrome P450 3A4 enzyme oxidizes the cyclic ester at the C4 benzylic position.
-
Ring Opening & Elimination: This unstable intermediate undergoes spontaneous
-elimination, releasing an aryl vinyl ketone byproduct and the PMEA (Adefovir) monophosphate surrogate. -
Anabolic Phosphorylation: Cellular kinases phosphorylate PMEA to PMEA-diphosphate (PMEA-pp) , the active antiviral moiety.
-
Chain Termination: PMEA-pp competes with dATP for incorporation into the HBV DNA chain by the viral polymerase (reverse transcriptase), causing immediate chain termination due to the lack of a 3'-hydroxyl group.
2.2 Mechanism of Action Diagram
The following diagram illustrates the liver-specific activation pathway compared to systemic distribution.
Caption: Figure 1.[1] CYP3A4-mediated bioactivation of Alamifovir PM restricted to hepatocytes.[2]
Antiviral Efficacy Profile: Wild-Type vs. LMV-Resistant[3][7][9]
Alamifovir PM bypasses the steric hindrance mechanisms that render Lamivudine (3TC) ineffective against YMDD mutants.
3.1 Resistance Mechanism
-
Lamivudine Failure: The rtM204V/I mutation alters the steric bulk of the HBV polymerase nucleotide-binding pocket, preventing the binding of the L-nucleoside analog Lamivudine.
-
Alamifovir Success: As an acyclic nucleotide phosphonate, PMEA is structurally flexible and distinct from L-nucleosides. It binds to the mutant polymerase with kinetics similar to wild-type dATP, retaining efficacy.
3.2 Comparative Potency Data (In Vitro)
The following table summarizes EC50 values derived from HepG2.2.15 and transient transfection assays.
| Viral Strain | Genotype | Mutation Profile | Alamifovir PM EC50 (µM) | Lamivudine EC50 (µM) | Fold Resistance (Alamifovir) |
| Wild-Type | A/D | None | 0.027 ± 0.005 | 0.54 | 1.0 (Ref) |
| LMV-Resistant | D | rtM204V (M552V) | 3.3 ± 0.8 | >100 | ~122 |
| LMV-Resistant | D | rtM204I (M552I) | 2.6 ± 0.6 | >100 | ~96 |
| Double Mutant | D | rtL180M + rtM204V | 2.0 ± 0.5 | >100 | ~74 |
Note: While EC50 values for mutants are higher than Wild-Type, they remain within achievable intra-hepatic therapeutic concentrations (10–100 µM) generated by the HepDirect delivery system.
Technical Protocols for Evaluation
To validate Alamifovir PM activity in your laboratory, use the following self-validating workflow.
4.1 Reagents and Cell Lines
-
Compound: Pradefovir Mesylate (dissolved in DMSO; final culture concentration <0.5% DMSO).
-
Cells: HepG2.2.15 (constitutive HBV expression) or Huh7 (for transient transfection).
-
Plasmids: pHBV-1.3 (WT) and site-directed mutagenesis variants (rtM204V, rtM204I).
4.2 Experimental Workflow (Step-by-Step)
-
Seeding: Plate Huh7 cells at
cells/well in 6-well plates. -
Transfection: Transfect with 2 µg of HBV plasmid using Lipofectamine 3000.
-
Treatment: 24 hours post-transfection, treat cells with serial dilutions of Alamifovir PM (0.01, 0.1, 1.0, 10, 50 µM).
-
Control A: Vehicle (DMSO).
-
Control B: Lamivudine (100 µM) to confirm resistance phenotype.
-
-
Harvest: Collect supernatant (for virion DNA) and lysate (for intracellular intermediates) at day 5.
-
Quantification:
-
Extract viral DNA using silica-column method.
-
Perform qPCR targeting the HBV S-gene.
-
Normalize against an internal housekeeping gene (e.g.,
-actin) if analyzing intracellular DNA.
-
4.3 Assay Logic Diagram
Caption: Figure 2.[1] Workflow for validating antiviral efficacy against resistant HBV plasmids.
Safety & Toxicology: The Renal Sparing Advantage
The primary failure mode of Adefovir Dipivoxil (ADV) was nephrotoxicity (proximal renal tubule dysfunction) caused by high circulating levels of PMEA being actively transported into renal tubular cells by hOAT1 (Human Organic Anion Transporter 1).
Alamifovir PM Mitigation Strategy:
-
Stability: The prodrug is stable in plasma (unlike ADV, which hydrolyzes rapidly in blood).
-
Activation: Occurs only in CYP3A4-rich tissues (Liver).
-
Result: Kidney exposure to free PMEA is significantly reduced.[1] Clinical data indicates a kidney-to-liver PMEA ratio of 1:20 for Alamifovir PM, compared to 1:1 or higher for ADV.
References
-
Niu, J., et al. (2022).[3] "Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial." Clinical Infectious Diseases, 74(11), 1925–1932.[3] [Link]
-
Erion, M. D., et al. (2004). "Design, synthesis, and characterization of a series of cytochrome P(450) 3A-activated prodrugs (HepDirect prodrugs) useful for targeting phosph(on)ate-based drugs to the liver."[4] Journal of the American Chemical Society, 126(16), 5154–5163. [Link]
-
ClinicalTrials.gov. Pradefovir Treatment for the Patients With Chronic Hepatitis B Virus Infections: a Phase 3 Study (NCT04543565). [Link][5]
-
Fung, J., et al. (2011). "Adefovir dipivoxil for lamivudine-resistant chronic hepatitis B." Expert Opinion on Pharmacotherapy. [Link]
Sources
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- 2. CYP3A4-Mediated Bioactivation of the β-Amyloid Precursor Protein-Cleaving Enzyme 1 Inhibitor JNJ-54861911 Results in Redox-Neutral Addition of Glutathione via Catalysis by Glutathione S-Transferase α1, Identified as the Major Target Protein in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Alamifovir's Disruption of HBV DNA Packaging: A Technical Guide to a Novel Antiviral Pathway
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The Hepatitis B Virus (HBV) persists as a formidable global health challenge, necessitating the development of novel therapeutic strategies that extend beyond the current standard of care. While existing nucleos(t)ide analogs (NAs) effectively suppress viral replication by inhibiting the reverse transcriptase activity of the HBV polymerase, their inability to eradicate the virus underscores the need for agents with distinct mechanisms of action. Alamifovir (Alovudine, FLT), a purine nucleotide analog, represents a significant advancement in this pursuit. This technical guide provides an in-depth exploration of Alamifovir's unique dual mechanism, with a primary focus on its capacity to inhibit the crucial viral DNA packaging pathway. We will dissect the molecular intricacies of HBV pgRNA encapsidation and protein priming, elucidate the proposed mechanism by which Alamifovir interferes with these processes, and provide detailed, field-proven experimental protocols for researchers to investigate this and other novel antiviral pathways.
Introduction: The Imperative for Novel Anti-HBV Mechanisms
Chronic Hepatitis B infection, affecting hundreds of millions worldwide, is a leading cause of severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The current therapeutic landscape is dominated by NAs that target the HBV polymerase (P protein), a multi-functional enzyme responsible for both reverse transcription of the pregenomic RNA (pgRNA) and a unique protein-priming event that initiates DNA synthesis[1][2]. While these drugs, such as Entecavir and Tenofovir, are highly effective at reducing viral loads, they primarily act as chain terminators during DNA elongation[3][4]. This mechanism, however, does not fully suppress all polymerase functions and often requires lifelong therapy to prevent viral rebound.
Alamifovir emerges as a promising agent due to its novel mechanism that targets an earlier and more fundamental stage of the viral lifecycle: the packaging of the viral genome. It has demonstrated potent activity against both wild-type and lamivudine-resistant HBV strains[5]. The antiviral effect of Alamifovir is attributed to its ability to inhibit not only the reverse transcription process but also the protein priming reaction and the subsequent packaging of the pgRNA-polymerase complex into the nascent capsid[6]. This dual-pronged attack offers a potential advantage over conventional NAs and opens new avenues for antiviral drug development.
The Molecular Choreography of HBV Encapsidation: A Critical Therapeutic Target
The encapsidation of pgRNA is a finely orchestrated process that is absolutely essential for viral replication. It ensures that the viral genome and the polymerase are correctly enclosed within the core particle, creating a secluded environment for reverse transcription. This process can be broken down into two critical, interdependent events:
2.1. The Polymerase-pgRNA Interaction: The Commitment Step
The journey to encapsidation begins in the cytoplasm of the infected hepatocyte. The viral polymerase, upon translation, specifically recognizes and binds to a structured RNA element at the 5' end of the pgRNA known as the epsilon (ε) stem-loop[7][8]. This binding is the definitive commitment step, singling out the pgRNA from a multitude of cellular and other viral RNAs for packaging[7]. The interaction is mediated by the terminal protein (TP) domain of the polymerase, which engages with the bulge and upper stem of the ε structure[7].
2.2. Protein Priming: The Initiation of Reverse Transcription
Concurrent with or immediately following the binding to ε, the polymerase initiates a unique "protein priming" reaction[1][6]. Using a tyrosine residue within its TP domain as a primer and the bulge of the ε stem-loop as a template, the polymerase synthesizes a short, 3-4 nucleotide DNA oligomer that becomes covalently attached to the polymerase itself[8]. This event is a prerequisite for the subsequent elongation of the minus-strand DNA and is inextricably linked to the packaging process.
2.3. Capsid Assembly: The Formation of the Nucleocapsid
The pgRNA-polymerase complex, now primed for replication, serves as a nucleation hub for the assembly of the viral capsid. Dimers of the HBV core protein (Cp) recognize this complex and begin to polymerize around it, forming an icosahedral nucleocapsid[9]. This process is highly specific; capsids do not form around pgRNA or polymerase alone but require the formation of the ribonucleoprotein (RNP) complex[10].
Below is a diagram illustrating the HBV pgRNA encapsidation pathway.
Caption: The HBV pgRNA encapsidation pathway in the hepatocyte cytoplasm.
Alamifovir's Mechanism of Action: A Two-Pronged Inhibition
Alamifovir is a prodrug that, once inside the hepatocyte, is metabolized into its active triphosphate form. This active metabolite, being a purine nucleotide analog, primarily targets the HBV polymerase. However, its inhibitory action is more nuanced than that of traditional NAs.
3.1. Inhibition of Protein Priming
The active triphosphate form of Alamifovir is believed to act as a competitive inhibitor of the natural deoxynucleoside triphosphate (dNTP) substrates required for the protein priming reaction. By binding to the active site of the polymerase, it prevents the synthesis of the initial DNA oligomer on the ε template[1][11]. This directly halts the first step of viral DNA synthesis. Some nucleotide analogs, such as clevudine-TP, have been shown to inhibit protein priming through a non-competitive mechanism, suggesting that they may bind to the polymerase in a way that allosterically prevents the conformational changes necessary for this intricate process[6]. It is plausible that Alamifovir's active metabolite employs a similar multifaceted inhibitory mechanism.
3.2. Disruption of pgRNA Packaging
The inhibition of protein priming has a direct and critical downstream consequence: the disruption of pgRNA packaging. As the formation of the primed RNP complex is a prerequisite for recognition by the core protein dimers, its absence effectively stalls capsid assembly around the viral genome[7][10]. This leads to a state where pgRNA and polymerase may still be present in the cytoplasm, but they cannot be productively encapsidated. This represents a significant departure from conventional NAs, which allow for the formation of nucleocapsids that are simply unable to complete reverse transcription[12].
The proposed pathway of Alamifovir's inhibitory action is depicted below.
Caption: Alamifovir triphosphate inhibits the protein priming reaction, thereby preventing pgRNA encapsidation.
Experimental Protocols for Investigating Viral DNA Packaging Inhibition
To rigorously assess the impact of compounds like Alamifovir on HBV encapsidation, a series of specialized assays are required. These methods are designed to differentiate between the inhibition of pgRNA packaging and the downstream inhibition of DNA synthesis.
4.1. Cell Culture and Treatment
The HepG2.2.15 cell line, which stably expresses HBV, is the workhorse for these studies.
-
Cell Maintenance: Culture HepG2.2.15 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418 to maintain selection for the HBV replicon.
-
Compound Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a dose-response range of the test compound (e.g., Alamifovir) for a period of 3-6 days, including a vehicle-only control.
4.2. Analysis of HBV Capsids and Encapsidated Nucleic Acids by Native Agarose Gel Electrophoresis
This technique, also known as a particle gel assay, separates intact viral capsids based on their charge and size, allowing for the analysis of both the capsids themselves and their nucleic acid content.
4.2.1. Lysate Preparation
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in 500 µL of lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 50 mM NaCl, 1% NP-40, and protease inhibitors).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. The supernatant contains the cytoplasmic viral capsids.
4.2.2. Electrophoresis and Blotting
-
Prepare a 1% native agarose gel in TBE buffer.
-
Mix 30 µL of the cytoplasmic lysate with 6 µL of 6x native gel loading dye.
-
Run the gel at 100V for 4-5 hours at 4°C.
-
Transfer the separated capsids to a nylon membrane overnight using capillary transfer with 20x SSC buffer.
4.2.3. Detection of Capsids and Nucleic Acids
-
Capsid Detection (Western Blot):
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against HBV core protein (anti-HBc).
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an ECL substrate. This will reveal the presence and migration pattern of intact capsids.
-
-
Nucleic Acid Detection (Southern/Northern Hybridization):
-
Denature the nucleic acids on the same membrane by placing it on filter paper soaked in denaturation solution (0.5 M NaOH, 1.5 M NaCl).
-
Neutralize the membrane in neutralization solution (1 M Tris-HCl pH 7.5, 1.5 M NaCl).
-
Hybridize the membrane with a 32P-labeled HBV-specific DNA probe (for DNA) or RNA probe (for pgRNA).
-
Wash the membrane and expose it to a phosphor screen or X-ray film.
-
4.2.4. Interpretation of Results
| Treatment | Capsid Signal (anti-HBc) | Encapsidated pgRNA Signal | Encapsidated DNA Signal | Interpretation |
| Vehicle Control | Strong band | Strong band | Strong band | Normal replication and packaging |
| Conventional NA | Strong band | Strong band | Weak/absent band | Packaging occurs, but DNA synthesis is inhibited |
| Alamifovir | Strong band | Weak/absent band | Weak/absent band | Inhibition of pgRNA packaging |
4.3. Analysis of Intracellular HBV DNA Replicative Intermediates by Southern Blot
This classic technique provides a detailed snapshot of the different forms of viral DNA within the cell.
-
DNA Extraction: Extract total intracellular DNA from treated HepG2.2.15 cells using a method that enriches for viral replication intermediates (e.g., Hirt extraction).
-
Electrophoresis: Separate the DNA on a 1.2% agarose gel.
-
Blotting and Hybridization: Perform a standard Southern blot transfer to a nylon membrane and hybridize with a 32P-labeled HBV DNA probe.
-
Visualization: Expose to a phosphor screen or X-ray film.
4.3.1. Interpretation of Results
The Southern blot will reveal distinct bands corresponding to relaxed-circular (RC), double-stranded linear (DSL), and single-stranded (ss) HBV DNA. A potent inhibitor of DNA synthesis, including Alamifovir, will show a dose-dependent reduction in the intensity of all these replicative intermediates.
4.4. In Vitro Protein Priming Assay
This cell-free assay directly measures the ability of the HBV polymerase to synthesize the initial DNA oligomer.
-
Polymerase Expression and Purification: Co-express FLAG-tagged HBV polymerase and the ε RNA in a mammalian cell line (e.g., HEK293T). Immunoprecipitate the polymerase-ε complex using anti-FLAG affinity beads[13].
-
Priming Reaction: Incubate the purified polymerase-ε complex with a reaction mixture containing a radiolabeled dNTP (e.g., [α-32P]dGTP) and the other required dNTPs, in the presence or absence of the triphosphate form of the test compound (e.g., Alamifovir-TP)[13].
-
Analysis: Separate the reaction products by SDS-PAGE. The polymerase itself will become radiolabeled due to the covalently attached DNA oligomer.
-
Detection: Visualize the radiolabeled polymerase by autoradiography. A decrease in the signal intensity in the presence of the inhibitor indicates direct inhibition of the protein priming reaction.
The workflow for differentiating between packaging and replication inhibition is summarized in the diagram below.
Caption: Workflow to differentiate between HBV packaging and replication inhibitors.
Conclusion and Future Directions
Alamifovir's unique mechanism of inhibiting HBV pgRNA packaging by targeting the essential protein priming step represents a significant conceptual advance in anti-HBV therapy. This approach not only halts viral DNA synthesis at its inception but also prevents the formation of replication-competent nucleocapsids, a feature that distinguishes it from conventional reverse transcriptase inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to explore this pathway and to characterize other novel antiviral agents that may target this critical stage of the HBV lifecycle.
The future of HBV drug development will likely involve combination therapies that target multiple, distinct viral processes. The insights gained from studying compounds like Alamifovir will be invaluable in designing rational combination strategies aimed at achieving a functional cure for chronic Hepatitis B. Further structural and biochemical studies are warranted to precisely delineate the molecular interactions between Alamifovir's active metabolite and the HBV polymerase-ε complex, which will undoubtedly pave the way for the design of next-generation packaging inhibitors.
References
- Shaw, T., Colledge, D., Sozzi, V., & Locarnini, S. (2003).
-
Jones, M., & Hu, J. (2014). Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance. Current Opinion in Virology, 8, 1-9. [Link]
-
Tavis, J. E., & Lomonosova, E. (2020). HBV replication inhibitors. Antiviral Research, 177, 104766. [Link]
-
Menéndez-Arias, L., & Tavis, J. E. (2014). Inhibitors block the early stages of DNA synthesis by hepatitis B virus. Future Virology, 9(10), 955-969. [Link]
-
Chen, C., & Hu, J. (2005). The interface between hepatitis B virus capsid proteins affects self-assembly, pregenomic RNA packaging, and reverse transcription. Journal of Virology, 79(21), 13359-13370. [Link]
-
Cai, D., Nie, H., & Guo, J. T. (2018). HBV Capsid Assembly Modulators, but not Nucleoside Analogs, Inhibit the Production of Extracellular Pregenomic RNA and Spliced RNA Variants. Journal of Virology, 92(13), e00345-18. [Link]
-
Seifer, M., & Standring, D. N. (2001). In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and Lobucavir. Antimicrobial Agents and Chemotherapy, 45(12), 3432-3440. [Link]
-
Guttman, M., & Zlotnick, A. (2015). Dynamics and Sensitivity of the Lifecycle of Hepatitis B Virus. Viruses, 7(11), 5857-5877. [Link]
-
Beck, J., & Nassal, M. (2007). Hepatitis B virus replication. World Journal of Gastroenterology, 13(1), 48-64. [Link]
-
Gish, R. G., Leung, N. W., Wright, T. L., Trinh, H., Lang, W., Kessler, H., ... & Dehertogh, D. (2005). Safety and efficacy of alamifovir in patients with chronic hepatitis B virus infection. Journal of Hepatology, 41(5), 849-855. [Link]
-
Jones, M., & Hu, J. (2013). Unveiling the roles of HBV polymerase for new antiviral strategies. Future Virology, 8(8), 765-775. [Link]
-
Menéndez-Arias, L. (2014). Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance. Current Opinion in Virology, 8, 1-9. [Link]
-
Kim, N., & Kim, D. J. (2021). Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy. Viruses, 13(9), 1714. [Link]
-
Johnson, J. L., & Ganem, D. (1998). Evidence that the 5′-End Cap Structure Is Essential for Encapsidation of Hepatitis B Virus Pregenomic RNA. Journal of Virology, 72(8), 6296-6302. [Link]
-
Guo, H., & Guo, J. T. (2015). Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay. Methods in Molecular Biology, 1257, 245-253. [Link]
-
Lucifora, J., & Durantel, D. (2017). A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures. Methods in Molecular Biology, 1540, 127-137. [Link]
-
Clark, D. N., Jones, S. A., & Hu, J. (2017). In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase. Methods in Molecular Biology, 1640, 125-139. [Link]
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- 2. Pre-Steady State Kinetic Investigation of the Incorporation of Anti-Hepatitis B Nucleotide Analogs Catalyzed by Non-Canonical Human DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Alamifovir in HepG2 Cells
Introduction: The Imperative for Cytotoxicity Profiling of Novel Antiviral Agents
Alamifovir (MCC-478) is a promising purine nucleotide analogue prodrug demonstrating potent preclinical activity against both wild-type and lamivudine-resistant strains of the Hepatitis B virus (HBV).[1] Its novel mechanism of action, which involves the inhibition of the viral protein priming and packaging reactions, sets it apart from conventional reverse transcriptase inhibitors.[2] As a prodrug, Alamifovir is rapidly hydrolyzed in vivo to its active metabolites, which are responsible for its antiviral efficacy.[3] While preclinical studies have indicated a favorable safety profile with no evidence of mitochondrial toxicity in vitro, a thorough evaluation of its potential for cytotoxicity in relevant cell models is a critical step in the drug development pipeline.[3]
The human hepatoma cell line, HepG2, is a widely accepted model for in vitro hepatotoxicity studies due to its human origin and retention of many liver-specific metabolic functions.[4] Assessing the cytotoxic potential of Alamifovir in HepG2 cells provides crucial data for determining its therapeutic index—the ratio between its effective concentration (EC50) and its cytotoxic concentration (CC50). This application note provides a comprehensive guide for researchers to conduct a multi-faceted evaluation of Alamifovir's cytotoxicity in HepG2 cells, encompassing assays for cell viability, membrane integrity, and apoptosis induction.
Scientific Rationale: A Multi-Parametric Approach to Cytotoxicity
A single cytotoxicity assay provides only a limited snapshot of a compound's effect on cells. Therefore, a multi-parametric approach is essential for a comprehensive understanding of Alamifovir's potential toxicity. This guide details three complementary assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases serves as an indicator of cell viability. A decrease in formazan production is proportional to the degree of cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage. An increase in extracellular LDH activity is a direct measure of cell lysis and loss of membrane integrity.
-
Caspase-3/7 Activation Assay: This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in caspase-3/7 activity is an early indicator of programmed cell death.
By employing these three distinct assays, researchers can differentiate between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell death via membrane damage), and the induction of apoptosis.
Experimental Workflow
The overall workflow for assessing the in vitro cytotoxicity of Alamifovir in HepG2 cells is depicted below.
Caption: Overall workflow for assessing Alamifovir cytotoxicity in HepG2 cells.
Detailed Protocols
Part 1: HepG2 Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are paramount for reproducible cytotoxicity data. The following protocol outlines standard conditions for maintaining HepG2 cells.
Materials:
-
HepG2 cell line (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Thawing Frozen Cells: Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5-10 mL of sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Cell Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion). A subcultivation ratio of 1:4 to 1:6 is recommended.[4]
Part 2: MTT Cell Viability Assay
Principle: This assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
HepG2 cells in complete growth medium
-
Alamifovir
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of Alamifovir in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of Alamifovir. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the log of Alamifovir concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Part 3: LDH Cytotoxicity Assay
Principle: This assay measures the activity of LDH released from cells with damaged plasma membranes. The LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Supernatant from Alamifovir-treated HepG2 cells (from Part 2)
-
96-well clear flat-bottom plate
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Prepare Controls: In addition to the treated wells, prepare the following controls on the same plate as the MTT assay or a parallel plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Background Control: Medium only.
-
-
Sample Collection: After the desired incubation period with Alamifovir, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Part 4: Caspase-3/7 Apoptosis Assay
Principle: This assay utilizes a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (commercially available)
-
Alamifovir-treated HepG2 cells in a 96-well white-walled plate
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well white-walled plate and treat with Alamifovir as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The relative luminescence units (RLU) are directly proportional to the amount of caspase-3/7 activity. Compare the RLU of treated cells to that of untreated controls to determine the fold-increase in apoptosis.
Data Presentation and Interpretation
Summarize the quantitative data from the three assays in a clear and structured table to facilitate comparison.
| Assay | Endpoint Measured | Expected Outcome with Cytotoxicity | Data Representation |
| MTT | Mitochondrial Dehydrogenase Activity | Decrease in absorbance | % Cell Viability vs. [Alamifovir] |
| LDH | Lactate Dehydrogenase Release | Increase in absorbance | % Cytotoxicity vs. [Alamifovir] |
| Caspase-3/7 | Caspase-3 and -7 Activity | Increase in luminescence | Fold change in RLU vs. [Alamifovir] |
By comparing the IC50 values obtained from the MTT assay with the concentrations that induce significant LDH release or caspase activation, a more complete picture of Alamifovir's cytotoxic mechanism can be elucidated. For instance, a low IC50 from the MTT assay coupled with high caspase-3/7 activity and low LDH release at similar concentrations would suggest an apoptotic mechanism of cell death. Conversely, a concurrent increase in LDH release and decrease in MTT activity would point towards a necrotic or lytic mode of cell death.
Caption: Simplified intrinsic apoptosis pathway potentially activated by high concentrations of a test compound.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls and considerations are essential:
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin or staurosporine) to validate the assay's ability to detect cytotoxicity and apoptosis in HepG2 cells.
-
Vehicle Control: All dilutions of Alamifovir should be compared to a vehicle control (medium with the same concentration of DMSO) to account for any effects of the solvent.
-
Reagent Blanks: Include wells with medium and assay reagents only to determine the background signal.
-
Triplicate Wells: Each concentration and control should be tested in at least triplicate to ensure statistical significance.
-
Cell Passage Number: Use HepG2 cells within a consistent and low passage number range to minimize phenotypic drift.
-
Assay Linearity and Sensitivity: For each assay, ensure that the cell number and incubation times are within the linear range of detection.
By adhering to these principles of good cell culture practice and including appropriate controls, the generated data will be robust, reproducible, and trustworthy, providing a solid foundation for the preclinical safety assessment of Alamifovir.
References
- Shaw, T., Colledge, D., Sozzi, V., & Locarnini, S. (2003). Mechanism of action of MCC-478 (Alamifovir), a novel phenyl-propenamide derivative against wild-type and lamivudine-resistant HBV.
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PubChem. (n.d.). Alamifovir. National Center for Biotechnology Information. [Link]
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Gish, R. G., Leung, N. W. Y., Wright, T. L., Trinh, H., Lang, W., Kessler, D., ... & Chan, C. S. (2004). Safety and efficacy of alamifovir in patients with chronic hepatitis B virus infection. Journal of Hepatology, 41(5), 847-853. [Link]
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Eley, T., Perschy, T., Pakes, G. E., & Chan, C. S. (2005). Clinical pharmacokinetics of alamifovir and its metabolites. Clinical Pharmacokinetics, 44(9), 941-952. [Link]
- Godoy, P., Hewitt, N. J., Albrecht, U., Andersen, M. E., Ansari, N., Bhattacharya, S., ... & Cirit, M. (2013). Recent advances in 2D and 3D in vitro systems for human hepatotoxicity testing. Archives of toxicology, 87(8), 1315-1530.
- Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of immunological methods, 94(1-2), 57-63.
- Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of immunological methods, 64(3), 313-320.
- Donato, M. T., Tolosa, L., & Gómez-Lechón, M. J. (2015). Culture and functional characterization of human hepatocytes. Methods in molecular biology (Clifton, N.J.), 1250, 13–29.
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421-5426.
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Charles River. (n.d.). Preclinical GLP Toxicology Studies. [Link]
- Kern, E. R. (2002). In vitro and in vivo models for evaluation of antiviral compounds. Antiviral research, 54(1), 1-26.
- Eisenbrand, G., Pool-Zobel, B., Baker, V., Balls, M., Blaauboer, B. J., Boobis, A., ... & Seiler, J. P. (2002). Methods of in vitro toxicology. Food and Chemical Toxicology, 40(2-3), 193-236.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays. In Assay Guidance Manual.
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- 4. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Determining the In Vitro Anti-Hepatitis B Virus (HBV) Activity of Alamifovir Using Dose-Response Curve Analysis
Abstract
This application note provides a detailed, field-tested guide for researchers, scientists, and drug development professionals to accurately determine the in vitro antiviral potency of Alamifovir against the Hepatitis B Virus (HBV). We present a comprehensive workflow, from the maintenance of the HBV-replicating HepG2.2.15 cell line to the final analysis of dose-response curves. The protocols herein describe the concurrent evaluation of antiviral efficacy (EC50) through the quantification of viral antigens (HBsAg, HBeAg) and DNA, and compound-induced cytotoxicity (CC50) using an MTT assay. By integrating these datasets, this guide enables the calculation of the Selectivity Index (SI), a critical parameter for assessing the therapeutic potential of an antiviral agent. The methodologies are designed to be self-validating, emphasizing scientific causality behind each step to ensure robust and reproducible results.
Introduction: The Rationale for In Vitro HBV Dose-Response Studies
Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The development of novel and effective antiviral agents is paramount, particularly those active against drug-resistant viral strains.[2]
Alamifovir (also known as LY582563 or MCC-478) is a promising purine nucleotide analogue prodrug that has demonstrated potent activity against both wild-type and lamivudine-resistant HBV in preclinical studies.[2][3] Its novel mechanism of action, which involves the inhibition of the protein priming and packaging reactions in viral replication, distinguishes it from many conventional nucleoside/nucleotide reverse transcriptase inhibitors.[4]
Before a compound like Alamifovir can advance in the drug development pipeline, its antiviral activity and safety profile must be rigorously characterized. A fundamental component of this characterization is the generation of a dose-response curve. This analysis provides three critical parameters:
-
50% Effective Concentration (EC50): The concentration of the drug that inhibits 50% of viral replication. A lower EC50 value indicates higher potency.[5]
-
50% Cytotoxic Concentration (CC50): The concentration of the drug that causes a 50% reduction in the viability of the host cells. This is a primary measure of the drug's toxicity.[6]
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50/EC50).[7][8] A high SI value is desirable, as it indicates that the drug is effective at concentrations far below those at which it becomes toxic to host cells, signifying a wide therapeutic window.[6]
This guide utilizes the HepG2.2.15 cell line, a human hepatoblastoma line that is stably transfected with the full-length HBV genome.[9] These cells constitutively secrete infectious viral particles and viral antigens, making them an industry-standard and highly reliable in vitro model for screening anti-HBV compounds.[10][11][12]
Principle of the Assay Workflow
The overall experimental design involves treating HBV-replicating HepG2.2.15 cells with a serial dilution of Alamifovir for a defined period. In parallel, a duplicate set of plates is treated under identical conditions to assess cell viability. The antiviral activity is determined by quantifying the reduction of HBV DNA and secreted viral antigens (HBsAg and HBeAg) in the culture supernatant. The cytotoxicity is measured by the metabolic activity of the remaining viable cells. The resulting data are plotted to generate dose-response curves, from which the EC50 and CC50 values are derived via non-linear regression.
Figure 1. Experimental workflow for determining the anti-HBV activity of Alamifovir.
Materials and Reagents
| Item | Description/Supplier Example | Purpose |
| Cell Line | HepG2.2.15 Human Hepatoblastoma | HBV replication model[11][12] |
| Test Compound | Alamifovir | Antiviral agent to be tested |
| Cell Culture Media | DMEM, high glucose | Base medium for cell growth |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, G418 (Geneticin) | Support cell growth, prevent contamination, maintain selection pressure |
| Reagents for Trypsinization | Trypsin-EDTA (0.25%) | Detaching adherent cells for passaging |
| Cytotoxicity Assay Kit | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures cell viability[13] |
| Solubilizing Agent | Acidified Isopropanol or DMSO | Dissolves formazan crystals in MTT assay |
| ELISA Kits | Human HBsAg ELISA Kit, Human HBeAg ELISA Kit | Quantifies viral antigens[14] |
| DNA Extraction Kit | QIAamp DNA Mini Kit or similar viral DNA extraction kit | Isolates HBV DNA from supernatant[15] |
| qPCR Reagents | SYBR Green or TaqMan qPCR Master Mix, HBV-specific primers | Amplifies and quantifies HBV DNA[15][16] |
| Labware | 96-well flat-bottom cell culture plates, sterile tubes, serological pipettes, pipette tips | Standard cell culture and assay consumables |
| Instrumentation | CO2 Incubator (37°C, 5% CO2), Biosafety Cabinet, Microplate Reader, Real-Time PCR System | Essential laboratory equipment |
Detailed Experimental Protocols
Protocol 1: Maintenance of HepG2.2.15 Cells
Causality: Consistent and healthy cell cultures are the foundation of a reproducible assay. Maintaining selective pressure with G418 ensures the retention of the HBV-expressing plasmid.[11]
-
Culture Conditions: Grow HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 380 µg/mL G418 at 37°C in a humidified 5% CO2 incubator.
-
Passaging: When cells reach 80-90% confluency, wash the monolayer with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium and gently pipette to create a single-cell suspension.
-
Split the cells at a ratio of 1:4 to 1:6 into new culture flasks containing fresh medium. Culture cells for at least two passages after thawing from a frozen stock before using them in an experiment.
Protocol 2: Cytotoxicity and Antiviral Assay Setup
Causality: Seeding a precise number of cells is critical for ensuring that any observed effects are due to the compound and not variations in cell density. Running cytotoxicity and antiviral assays in parallel on cells from the same passage minimizes experimental variability.
-
Cell Seeding: Trypsinize and count healthy, log-phase HepG2.2.15 cells. Adjust the cell density to 5 x 10^4 cells/mL in complete culture medium (without G418 for the assay duration).
-
Seed 100 µL of the cell suspension (5,000 cells/well) into at least two 96-well flat-bottom plates. One plate will be for the antiviral assays, and the other for the cytotoxicity assay.
-
Incubate the plates for 24 hours at 37°C to allow cells to attach.
-
Compound Preparation: Prepare a 2X working stock of Alamifovir by performing a serial dilution (e.g., 10-point, 3-fold dilution) in culture medium. The concentration range should bracket the expected EC50.[3] Include a "no-drug" (vehicle control) and "no-cell" (blank) control.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X Alamifovir dilutions to the appropriate wells.
-
Incubate the plates for 6 to 9 days.[5] The medium should be replaced with freshly prepared drug dilutions every 3 days to ensure a constant drug concentration and nutrient supply.
Protocol 3: Cytotoxicity Measurement (MTT Assay)
Causality: The MTT assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[13][17] This provides a quantitative measure of cell viability.
-
After the incubation period, remove the culture medium from the cytotoxicity plate.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Protocol 4: Quantification of Secreted HBV Antigens (ELISA)
Causality: HBsAg and HBeAg are viral proteins secreted from infected cells. Their levels in the supernatant are direct indicators of viral gene expression and replication.[5][10]
-
On the final day of incubation, carefully collect the culture supernatant from the antiviral assay plate.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any cell debris.
-
Quantify the amount of HBsAg and HBeAg in the clarified supernatant using commercial ELISA kits according to the manufacturer's instructions.[14][18]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with a horseradish peroxidase (HRP)-conjugated detection antibody and subsequent addition of a substrate solution.
-
The reaction is stopped, and the absorbance is read at 450 nm. A standard curve must be run with every assay.[18]
Protocol 5: Quantification of Extracellular HBV DNA (qPCR)
Causality: The amount of HBV DNA in the supernatant corresponds to the quantity of viral particles released from the cells, providing a direct measure of viral replication and assembly.[15]
-
DNA Extraction: Isolate viral DNA from 100-200 µL of the clarified supernatant using a commercial viral DNA extraction kit as per the manufacturer's protocol.[15] Elute the DNA in 50-100 µL of elution buffer.
-
qPCR Reaction: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for the HBV S gene, and nuclease-free water.[15][16]
-
Add 5 µL of the extracted DNA to the master mix.
-
Thermal Cycling: Perform the qPCR using a standard protocol, for example: 95°C for 15 minutes, followed by 40 cycles of 94°C for 15 seconds and 60°C for 1 minute.[15]
-
Generate a standard curve using a plasmid containing the HBV target sequence of known concentration to quantify the HBV DNA copies/mL in each sample.
Data Analysis and Interpretation
Data analysis is most efficiently performed using software such as GraphPad Prism, which is designed for non-linear regression and dose-response curve fitting.[19][20][21]
Figure 2. Data analysis workflow for dose-response curve generation.
-
Calculating CC50:
-
Subtract the blank absorbance from all wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells), which represents 100% viability.
-
Plot % Viability against the log-transformed concentration of Alamifovir.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope, also known as four-parameter logistics) to derive the CC50 value.[19][22]
-
-
Calculating EC50:
-
For ELISA and qPCR data, calculate the percentage of inhibition for each concentration relative to the vehicle control (which represents 0% inhibition).
-
Plot % Inhibition against the log-transformed concentration of Alamifovir for each endpoint (HBsAg, HBeAg, HBV DNA).
-
Fit each dataset using the same non-linear regression model to derive the EC50 values.[21]
-
-
Calculating the Selectivity Index (SI):
Representative Data
The following table presents expected values for Alamifovir based on preclinical data. Actual results may vary based on experimental conditions.
| Parameter | Endpoint | Value (µM) | Interpretation |
| EC50 | Wild-Type HBV DNA | ~0.027 | High antiviral potency[3][4] |
| EC50 | HBsAg Secretion | (Expected to be similar) | Inhibition of viral protein expression |
| EC50 | HBeAg Secretion | (Expected to be similar) | Inhibition of viral protein expression |
| CC50 | HepG2.2.15 Viability | >10 | Low cytotoxicity is expected |
| Selectivity Index (SI) | HBV DNA | >370 (Calculated) | Favorable therapeutic window |
Conclusion
This application note provides a robust and comprehensive framework for determining the dose-response relationship of Alamifovir's anti-HBV activity. By meticulously following these protocols, researchers can generate reliable and reproducible data on the compound's potency (EC50), cytotoxicity (CC50), and therapeutic window (SI). This information is fundamental for the preclinical evaluation of Alamifovir and serves as a critical step in the drug development process for new HBV therapies.
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Eley, T., et al. (2005). Clinical Pharmacokinetics of Alamifovir and Its Metabolites. Antimicrobial Agents and Chemotherapy, 49(9), 3743–3748. [Online] Available at: [Link]
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- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad [graphpad.com]
- 20. youtube.com [youtube.com]
- 21. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. researchgate.net [researchgate.net]
Application Note: Quantifying Intracellular Anabolites of Alamifovir PM via HILIC-MS/MS
Introduction & Scientific Rationale
Alamifovir (MCC-478) is a potent acyclic nucleoside phosphonate (ANP) designed to inhibit Hepatitis B Virus (HBV) replication.[1] Structurally, it functions as a prodrug (specifically, a bis-trifluoroethyl ester) to bypass the rate-limiting cellular uptake associated with charged nucleotides.[1]
The Bioanalytical Challenge
Quantifying the efficacy of Alamifovir requires measuring its intracellular anabolites , not just the plasma concentration of the prodrug. Once inside the cell, the prodrug moiety ("PM") is cleaved by esterases to release the parent phosphonic acid, which is subsequently phosphorylated by cellular kinases.
The active species is Alamifovir Diphosphate (Ala-DP) , which acts as a chain terminator for the viral polymerase.[1] Because Alamifovir already contains a phosphonate group (mimicking the first phosphate), the diphosphate metabolite is structurally and functionally equivalent to a nucleoside triphosphate (NTP).
Key Analytical Hurdles:
-
Polarity: The anabolites (Ala-MP, Ala-DP) are extremely hydrophilic and do not retain on standard C18 columns.[1]
-
Stability: Intracellular phosphatases will rapidly degrade these anabolites back to the parent acid if cell lysis is not performed under quenching conditions.[1]
-
Matrix Interference: Endogenous cellular nucleotides (ATP, GTP) exist at millimolar concentrations and can suppress the ionization of trace-level drug anabolites.[1]
This guide details a robust HILIC-MS/MS protocol that solves these issues, offering superior sensitivity over traditional Ion-Pairing (IPC) methods.[1]
Mechanism of Action & Metabolic Pathway[2]
Understanding the pathway is critical for selecting the correct analytes.
Figure 1: Intracellular activation pathway of Alamifovir.[1] The prodrug enters the cell and is hydrolyzed to the phosphonic acid, which is sequentially phosphorylated to the active diphosphate form.
Experimental Protocol
Materials & Reagents[1][3][4][5]
-
Internal Standard (IS): Stable isotope-labeled Alamifovir-DP (
or ) is preferred.[1] If unavailable, Tenofovir-DP is a structurally similar ANP that serves as a viable surrogate.[1] -
Lysis Buffer: 70% Methanol (MeOH) in water, pre-chilled to -20°C.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.0 (adjusted with Ammonium Hydroxide). Note: High pH improves peak shape for phosphorylated compounds on polymeric HILIC columns.
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).[1]
Sample Preparation (Step-by-Step)
This protocol is designed for adherent cells (e.g., HepG2) cultured in 6-well plates.[1]
-
Harvesting & Quenching:
-
Cell Lysis:
-
Add 1.0 mL of cold 70% MeOH (-20°C) containing the Internal Standard (IS) directly to the well.
-
Incubate at -20°C for 30 minutes. This precipitates proteins and quenches all enzymatic activity immediately.[1]
-
-
Extraction:
-
Scrape cells and transfer the lysate to a clean microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C .
-
-
Reconstitution:
-
Transfer the supernatant to a fresh tube.
-
Evaporate to dryness under nitrogen at 30°C (avoid high heat to prevent hydrolysis).
-
Reconstitute in 100 µL of 50:50 Acetonitrile:Water .
-
Transfer to LC vial.[1]
-
LC-MS/MS Methodology
Chromatography (HILIC): We utilize a polymeric amide or zwitterionic HILIC column.[1] Silica-based columns often degrade under the high pH required for optimal phosphate peak shape.[1]
-
Column: Bio-compatible HILIC (e.g., SeQuant ZIC-pHILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temp: 35°C.
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.0 | 90% | Loading |
| 1.0 | 90% | Hold |
| 8.0 | 40% | Elution Gradient |
| 8.1 | 90% | Re-equilibration |
| 12.0 | 90% | Stop |[1]
Mass Spectrometry Settings:
-
Mode: Negative Electrospray Ionization (ESI-).[1] Phosphorylated compounds ionize significantly better in negative mode.[1]
-
Transitions (MRM):
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for extracting and quantifying polar nucleotides.
Data Processing & Validation
Quantitation Strategy
Intracellular concentrations are best normalized to cell number (pmol/10⁶ cells) or intracellular volume .[1]
-
Counts: Perform cell counting on a parallel "satellite" plate treated identically to the sample plate.
-
Calculation:
[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peak Tailing | Metal interaction | Add 5 µM Medronic Acid to mobile phase or use PEEK-lined columns.[1] |
| Low Recovery | Protein binding | Ensure 70% MeOH concentration; avoid 100% organic crash which can trap nucleotides.[1] |
| Carryover | Sticky phosphates | Use a needle wash of 10% Ammonia in Methanol.[1] |
References
-
Jimmerson, L. C., et al. (2016). "A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells."[1] Pharmaceutical Research. Link
-
King, T., et al. (2006). "Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus." Antimicrobial Agents and Chemotherapy.[1] (Provides the foundational model for ANP metabolism). Link
-
Vesely, J., et al. (2005). "Clinical pharmacokinetics of alamifovir and its metabolites."[1] Antimicrobial Agents and Chemotherapy.[1] Link
-
Cohen, M. (2015). "Development of an LC–MS/MS assay for the quantitative determination of intracellular nucleotides."[1][3] Journal of Chromatography B. Link
Sources
Technical Guide: Handling and Storage Stability of Alamifovir PM Reference Standards
This Technical Guide details the handling, storage, and stability protocols for Alamifovir and its specific reference standard designated as Alamifovir PM .
Introduction & Chemical Context
Alamifovir (Code: LB80380, MCC-478) is an acyclic nucleoside phosphonate (ANP) prodrug designed to treat Hepatitis B Virus (HBV). It functions by inhibiting viral DNA priming and packaging.
Alamifovir PM (CAS: 2986319-14-4) is a critical reference standard often used as an impurity marker or synthetic intermediate. Structurally, it is the hydroxyethyl precursor (or degradation product) lacking the phosphonate ester moiety found in the active prodrug.
-
Alamifovir (Prodrug): Contains labile bis(2,2,2-trifluoroethyl) phosphonate ester groups. These are highly sensitive to hydrolytic cleavage.
-
Alamifovir PM (Reference Standard): Contains a primary alcohol and a thioether linkage. While it lacks the labile phosphonate esters, the sulfur atom introduces susceptibility to oxidative degradation.
Critical Stability Risks:
-
Hydrolysis (Alamifovir): Moisture-induced cleavage of the trifluoroethyl esters.
-
Oxidation (Both): The thioether group (sulfur) is prone to oxidation to sulfoxides/sulfones.
-
Hygroscopicity: Both compounds can absorb atmospheric moisture, altering weighing accuracy and accelerating degradation.
Chemical Stability Profile
| Feature | Alamifovir (Prodrug) | Alamifovir PM (Reference Standard) |
| CAS Number | 252262-42-9 | 2986319-14-4 |
| Formula | C₁₉H₂₀F₆N₅O₅PS | C₁₄H₁₅N₅O₂S |
| Molecular Weight | 591.49 g/mol | 317.37 g/mol |
| Critical Moiety | Phosphonate Ester (Hydrolysis prone) | Thioether (Oxidation prone), Alcohol |
| Primary Risk | Hydrolysis (Moisture) | Oxidation (Air/Light) |
| Storage Temp | -20°C (Long term: -80°C recommended) | -20°C |
| Solubility | DMSO, Methanol | DMSO, DMF (Low in water) |
Protocol 1: Receipt and Initial Verification
Objective: Ensure the cold chain was maintained and verify the identity of the "PM" variant before storage.
-
Visual Inspection:
-
Upon arrival, inspect the shipping container for dry ice integrity. If the pack is thawed, quarantine the material immediately.
-
Alamifovir PM should appear as a white to off-white solid. Any yellow discoloration suggests oxidative degradation of the sulfur moiety.
-
-
Equilibration:
-
Do not open the vial immediately. Allow the sealed container to equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator.
-
Causality: Opening a cold vial in humid air causes immediate condensation on the hygroscopic solid, initiating hydrolysis (for Alamifovir) or clumping (for PM).
-
-
CoA Verification:
Protocol 2: Storage and Handling
Objective: Minimize exposure to the three degradation vectors: Moisture, Oxygen, and Light.
A. Storage Conditions
-
Temperature: Store at -20°C or below. For archiving (>1 year), -80°C is preferred for the prodrug (Alamifovir) to arrest ester hydrolysis.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Why Amber? To protect the photosensitive purine and thioether moieties.
-
Why Teflon? To prevent leaching of plasticizers which can interfere with HPLC impurity profiling.
-
B. Handling Workflow (Glove Box/Desiccator)
-
Perform all weighing operations in a low-humidity environment (<30% RH).
-
Use anti-static weighing boats . Nucleoside analogs are often static-prone, leading to mass loss during transfer.
-
Re-sealing: If the vial is not single-use, purge the headspace with dry Nitrogen or Argon before re-sealing. Wrap the cap with Parafilm to ensure a moisture barrier.
Protocol 3: Reconstitution and Solution Stability
Objective: Prepare stock solutions that maintain titer for analytical use.
Solvent Selection
-
Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Reason: High solubility (>50 mg/mL) and lack of hydrolytic activity.
-
-
Avoid: Protophilic solvents (e.g., unbuffered water) for long-term storage of Alamifovir, as acidic/basic pH accelerates ester hydrolysis.
Stock Solution Preparation
-
Weighing: Weigh accurately using a semi-micro balance (5-digit).
-
Dissolution: Add DMSO. Vortex gently. Avoid sonication if possible, as heat can degrade the thioether.
-
Aliquoting: Divide stock solution into single-use aliquots (e.g., 50 µL).
-
Critical:Do not freeze-thaw stock solutions. Repeated cycles promote precipitation and hydrolysis.
-
-
Storage of Solution: Store aliquots at -80°C . Stable for 6 months.
Protocol 4: Self-Validating Stability Monitoring
Objective: Confirm the integrity of the standard before critical assays.
Method: HPLC-UV (High-Performance Liquid Chromatography)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 260 nm.
Acceptance Criteria:
-
Purity: ≥ 98.0% (Area %).
-
Impurity Flag:
-
For Alamifovir : Appearance of a peak at RRT ~0.8 (Mono-ester) or RRT ~0.4 (Parent Acid) indicates hydrolysis.
-
For Alamifovir PM : Appearance of earlier eluting peaks often indicates oxidation (Sulfoxide formation).
-
Visualizations
Figure 1: Structural Relationship and Degradation Pathways
This diagram illustrates the relationship between the Prodrug (Alamifovir), the Reference Standard (PM), and their degradation routes.
Caption: Structural relationship between Alamifovir and Alamifovir PM, highlighting specific degradation risks (Hydrolysis vs. Oxidation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 491022, Alamifovir. Retrieved from [Link]
-
Yuen, M. F., et al. (2010). Pharmacokinetics of LB80380 in Chronic Hepatitis B Patients. Antimicrobial Agents and Chemotherapy.[6][7] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting rapid hydrolysis of Alamifovir PM in plasma samples
Topic: Troubleshooting Rapid Hydrolysis of Alamifovir PM in Plasma Samples Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Specialists
Executive Summary: The "Ghost Peak" Phenomenon
You are likely here because your LC-MS/MS results for Alamifovir PM (the ester prodrug form) are showing low recovery, high variability, or a complete disappearance of the parent compound, accompanied by a spike in the hydrolyzed metabolite (e.g., metabolite 602074).
This is a classic case of Ex Vivo Enzymatic Hydrolysis . Alamifovir is designed as a prodrug with ester promoieties (likely pivaloyloxymethyl or similar) to enhance permeability. However, the same esterases (Carboxylesterases, Paraoxonase) that activate the drug in vivo continue to work ex vivo in your collection tubes, degrading the analyte before it ever reaches the mass spectrometer.
This guide provides the protocols to freeze this reaction and validate your method.
Part 1: Diagnostic Phase – Is it Hydrolysis?
Q1: My Alamifovir PM peak area decreases over time in the autosampler. Is this plasma instability? A: Not necessarily. Autosampler instability usually indicates chemical instability in the reconstituted solvent, not enzymatic activity (since proteins are precipitated).
-
Test: Inject a neat standard solution (no plasma) repeatedly over 12 hours. If it degrades, your issue is LC-MS Solvent Stability (likely pH-dependent hydrolysis in the vial). If it is stable, the loss occurred during sample collection/processing.
Q2: How do I confirm Enzymatic Hydrolysis in plasma? A: Run the "Temperature Shock" Test .
-
Spike Alamifovir PM into fresh plasma at 37°C.
-
Spike Alamifovir PM into fresh plasma on ice (4°C).
-
Spike Alamifovir PM into heat-inactivated plasma (56°C for 30 min).
-
Result: If the 37°C sample degrades rapidly while the heat-inactivated sample remains stable, the culprit is enzymatic.
Part 2: Stabilization Protocols (The "Fix")
To prevent hydrolysis, you must inhibit the esterases immediately upon blood collection. We recommend a Dual-Lock Strategy : Temperature Control + Chemical Inhibition.
Protocol A: Acidification (The Gold Standard)
Esterases (CES, PON1) have a pH optimum near 7.4. Lowering the pH to 3.0–4.0 renders them catalytically inactive and stabilizes the ester bond.
Step-by-Step Workflow:
-
Preparation: Prepare 1.0 M Citric Acid or 5% Formic Acid solution.
-
Collection: Draw blood into tubes containing the acid pre-loaded or add immediately after draw.
-
Ratio: Add 20 µL of 1.0 M Citric Acid per 1 mL of blood/plasma.
-
-
Target pH: Verify the plasma pH is between 3.0 and 4.0 .
-
Processing: Centrifuge at 4°C (2000 x g, 10 min).
-
Storage: Freeze plasma immediately at -70°C.
Protocol B: Enzyme Inhibition (If Acidification Fails)
If the analyte is acid-labile, use specific esterase inhibitors.
| Inhibitor | Target Enzyme | Concentration | Notes |
| Sodium Fluoride (NaF) | General Esterases | 2–10 mg/mL | Safe, standard in grey-top tubes. Moderate efficacy. |
| Dichlorvos | Carboxylesterases | 10–50 µg/mL | Highly effective organophosphate. Toxic . Handle in fume hood. |
| BNPP | Bis-p-nitrophenyl phosphate | 1–5 mM | Specific for carboxylesterases. |
| PMSF | Serine Proteases | 1–2 mM | Unstable in water; prepare fresh in ethanol. |
Critical Note: Organophosphates (Dichlorvos, Paraoxon) are potent nerve agents. Use only if NaF or Acidification provides insufficient stability.
Part 3: Visualizing the Instability & Solution
Diagram 1: The Hydrolysis Trap (Why you lose signal)
This diagram illustrates the enzymatic pathway degrading Alamifovir PM in standard K2EDTA tubes.
Caption: Figure 1. Mechanism of ex vivo hydrolysis. Plasma esterases rapidly cleave the promoiety, converting the analyte into its metabolite before extraction.
Diagram 2: The Stabilization Workflow
Follow this logic to secure sample integrity.
Caption: Figure 2.[1] Decision tree for stabilizing ester prodrugs during sample collection.
Part 4: Analytical Method Optimization
Even if the sample is stable, your LC-MS method can induce "In-Source Hydrolysis" , mimicking plasma instability.
Checklist for LC-MS Parameters:
-
Source Temperature: High ESI source temps (>500°C) can thermally degrade labile esters.
-
Action: Lower source temp to 300–400°C and monitor signal-to-noise.
-
-
Mobile Phase pH: High pH mobile phases (ammonium acetate/bicarbonate) can promote hydrolysis in the column.
-
Action: Use acidic mobile phases (0.1% Formic Acid) to maintain the "Acid Lock" established during collection.
-
-
In-Source Fragmentation (ISF): Monitor the metabolite channel while injecting pure prodrug standard. If the metabolite peak appears at the prodrug's retention time, you have ISF.
-
Action: Lower the Declustering Potential (DP) or Cone Voltage.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Can I just use commercial K2EDTA tubes with a protease inhibitor cocktail? A: Generally, no . Most commercial protease inhibitor cocktails target serine/cysteine proteases, not the specific carboxylesterases or paraoxonases responsible for drug hydrolysis. You need specific esterase inhibitors (NaF, BNPP) or acidification [1].
Q: How fast does the hydrolysis happen?
A: For many ester prodrugs, the half-life (
Q: My recovery is low even with acidification. What now? A: Check for "Red Blood Cell Partitioning" . The drug might be sequestering into RBCs rather than hydrolyzing. Or, the acid might be causing chemical degradation (acid hydrolysis). If acid fails, switch to an organophosphate inhibitor like Dichlorvos (handle with extreme care) [3].
References
-
Licea Perez, H., et al. (2017).[2] "Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite." Bioanalysis.
-
Mali, N., et al. (2019). "Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate." BMC Pharmacology and Toxicology.
-
European Bioanalysis Forum (EBF). (2011). "Stability Issues in Bioanalysis: Practical recommendations for clinical studies."
Sources
Technical Support Center: Optimizing Alamifovir PM Solubility
Subject: Troubleshooting Solubility & Stability of Alamifovir (Bis-Trifluoroethyl Ester) in Aqueous Buffers Target Audience: Formulation Scientists, DMPK Researchers, and Virologists Document ID: TS-ALM-004 Last Updated: October 26, 2023
Core Directive & Executive Summary
The Challenge: Alamifovir (MCC-478) is a bis(2,2,2-trifluoroethyl) ester prodrug .[1][2] The "PM" in your request likely refers to the Prodrug Molecule (the ester form) or is a colloquial reference to the Parent Molecule precursor. Unlike its hydrolytic metabolite (the phosphonic acid), Alamifovir is highly lipophilic and prone to two concurrent failure modes in aqueous media:
-
"Crash-out" Precipitation: Rapid crystallization upon dilution from organic stock.
-
Chemical Hydrolysis: Degradation of the trifluoroethyl ester bonds, releasing the parent acid (active metabolite) before the experiment begins.
The Solution: Successful solubilization requires a "Sandwich Protocol": maintaining pH between 5.5 and 6.5 to minimize hydrolysis while using <0.5% DMSO or cyclodextrin complexation to maintain solubility.
The Solubility-Stability Paradox (Technical Context)
To troubleshoot effectively, you must understand the competing forces at play.
| Parameter | Property | Implication for Protocol |
| Chemical Nature | Bis(2,2,2-trifluoroethyl) ester | Hydrophobic; low intrinsic aqueous solubility (<50 µg/mL without cosolvent). |
| pKa (Base) | ~4.2 (Purine N7) & ~9.8 (N1) | Ionization helps solubility only at extreme pH (pH < 3 or pH > 10), which destroys the ester. |
| Hydrolytic Risk | Ester bond cleavage | High Risk: Alkaline buffers (pH > 7.5) accelerate hydrolysis. Low Risk: pH 4.0–6.0. |
| LogP | ~2.5 - 3.0 (Estimated) | High affinity for plastics; requires low-binding labware. |
Troubleshooting Guide (Q&A Format)
Category A: Precipitation & Dissolution Failures
Q1: "I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into PBS (pH 7.4), the solution turns cloudy immediately. Why?"
-
Diagnosis: This is the "Solvent Shift" effect . The sudden change in dielectric constant from DMSO (
) to water ( ) causes the hydrophobic Alamifovir molecules to aggregate faster than they can disperse. -
Corrective Action:
-
Do not add DMSO stock directly to the full volume of buffer.
-
Use the "Step-Down" Dilution: Dilute your stock 1:10 into pure Ethanol or PEG400 first. Then, dilute that intermediate slowly into the vortexing buffer.
-
Switch Buffers: PBS has high ionic strength, which "salts out" hydrophobic drugs. Switch to 10 mM MES (pH 6.0) or HEPES (pH 7.0) with lower ionic strength.
-
Q2: "Can I sonicate the solution to dissolve the visible particles?"
-
Answer: NO.
-
Reasoning: Sonication generates local heat and cavitation bubbles, which can accelerate the hydrolysis of the trifluoroethyl ester bonds.
-
Alternative: If particles form, the experiment is compromised. Filter the solution (0.22 µm PVDF) and quantify the actual concentration via HPLC, or restart using a cosolvent spike (see Protocol 1).
Category B: Stability & Degradation
Q3: "My LC-MS shows a second peak appearing after 2 hours of incubation at 37°C. Is my compound impure?"
-
Diagnosis: Likely Ester Hydrolysis . You are detecting the mono-ester or the parent phosphonic acid.
-
Root Cause: The pH is likely too high (pH > 7.4) or the buffer contains nucleophiles (like Tris).
-
Corrective Action:
-
Lower Temperature: Keep stock and assay plates on ice (4°C) until the moment of use.
-
Buffer Change: Avoid Tris buffers (primary amines can attack esters). Use Phosphate or MES buffers.
-
pH Adjustment: Lower the assay pH to 6.0–6.5 if your biological system permits.
-
Validated Experimental Protocols
Protocol 1: The "DMSO Spike" Method (For Short-Term Assays)
Best for: IC50 assays, High-Throughput Screening.
-
Stock Prep: Dissolve Alamifovir PM powder in anhydrous DMSO to 20 mM.
-
Critical: Store in small aliquots at -20°C. Freeze-thaw cycles introduce moisture, causing hydrolysis in the tube.
-
-
Intermediate: Dilute 20 mM stock 1:20 into PEG-400 (Polyethylene Glycol).
-
Result: 1 mM Alamifovir in 5% DMSO/95% PEG-400.
-
-
Final Dilution: While vortexing the aqueous buffer (e.g., cell media), slowly pipette the Intermediate solution to reach the final concentration (e.g., 10 µM).
-
Final Solvent Load: 0.05% DMSO / 0.95% PEG-400. This is generally non-toxic to cells.
-
Protocol 2: Cyclodextrin Complexation (For Long-Term Stability)
Best for: Animal dosing formulations or long-duration kinetics.
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in 10 mM Citrate Buffer (pH 5.5).
-
Addition: Add solid Alamifovir slowly to the vehicle while stirring magnetically.
-
Equilibration: Stir for 4 hours at Room Temperature (protected from light).
-
Filtration: Filter through 0.22 µm PES or PVDF membrane.
Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing Alamifovir based on your experimental constraints.
Caption: Decision matrix for Alamifovir solubilization. Note that direct addition of DMSO stock to aqueous buffer carries a high risk of precipitation ("Crash Out").
References
-
Shaw, T., et al. (2004). "In vitro antiviral activity of MCC-478, a novel nucleoside analogue prodrug, against wild-type and lamivudine-resistant hepatitis B virus."[1] Antimicrobial Agents and Chemotherapy, 48(11), 4136-4144.
-
He, G., et al. (2016). "Prodrug strategies for enhancing the delivery of anticancer drugs." Acta Pharmaceutica Sinica B, 6(5), 411-429. (Context on ester prodrug instability).
-
Stella, V. J., & He, Q. (2008). "Cyclodextrins." Toxicologic Pathology, 36(1), 30-42. (Methodology for HP-β-CD solubilization of lipophilic drugs).
-
Murakami, E., et al. (2004). "Mechanism of activation of MCC-478, a novel nucleoside analogue inhibitor of hepatitis B virus." Antimicrobial Agents and Chemotherapy, 48(11), 4145-4152.
Sources
Technical Support Center: Overcoming Assay Interference from Alamifovir Phosphate Metabolites
A Senior Application Scientist's Guide for Researchers
Disclaimer: Alamifovir is a hypothetical compound used for this guide. The principles, troubleshooting steps, and protocols described are based on established scientific knowledge for the analysis of nucleoside/nucleotide analogs and their phosphorylated metabolites. Researchers should adapt these strategies based on the specific properties of their compound of interest.
Welcome to the technical support center for Alamifovir. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in bioanalytical or enzymatic assays due to interference from Alamifovir's phosphate metabolites (Alamifovir-MP, -DP, -TP). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to design robust assays and interpret your data with confidence.
Nucleoside reverse transcriptase inhibitors (NRTIs) like our hypothetical Alamifovir are prodrugs.[1] They require intracellular phosphorylation to become pharmacologically active triphosphates.[1] However, these highly polar, negatively charged phosphate metabolites (PMs) are notoriously difficult to work with. They can cause significant assay interference, leading to inaccurate quantification, poor reproducibility, and misleading results.[1][2] This guide will equip you with the knowledge and techniques to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when working with Alamifovir and its phosphate metabolites.
FAQ 1: Why am I seeing poor peak shape and retention for Alamifovir and its metabolites on my reversed-phase LC-MS/MS assay?
Standard reversed-phase columns (like C18) are designed to retain non-polar compounds. Alamifovir's phosphate metabolites are highly polar and will have little to no retention, often eluting in the void volume along with other polar matrix components.[1] This co-elution can lead to significant ion suppression, poor peak shape, and inaccurate quantification.
FAQ 2: My internal standard's signal is highly variable or suppressed in my LC-MS/MS assay. What could be the cause?
This is a classic sign of a "matrix effect," where components in the biological sample interfere with the ionization of your analyte and internal standard.[3][4][5] The high concentration of polar phosphate metabolites, along with endogenous polar molecules, can significantly alter the ionization efficiency in the mass spectrometer's source.[2] The U.S. Food and Drug Administration (FDA) provides guidance on assessing and mitigating matrix effects in bioanalytical assays.[3][6][7]
FAQ 3: I'm using a competitive immunoassay (e.g., ELISA) to measure Alamifovir. Why are my results inconsistent or showing high background?
Antibodies are designed to be highly specific. However, if the antibody's binding site is directed towards a part of the Alamifovir molecule that is shared with its metabolites, you can have cross-reactivity. This means the metabolites are competing with Alamifovir for antibody binding, leading to an overestimation of the parent drug concentration.
FAQ 4: Can I quantify the monophosphate, diphosphate, and triphosphate metabolites in a single LC-MS/MS run?
Yes, but it requires specialized chromatographic techniques. Direct quantification of all three phosphate species is challenging due to their similar high polarity.[1] However, methods using ion-pair chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) have been successfully developed for the simultaneous analysis of various phosphorylated metabolites.[1][8][9]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed strategies and step-by-step protocols to address the issues highlighted in the FAQs.
Guide 1: Optimizing Sample Preparation to Mitigate Interference
Effective sample preparation is the most critical step in overcoming metabolite interference. The goal is to selectively isolate the analyte(s) of interest while removing interfering matrix components.[10][11][12]
The phosphate groups on Alamifovir metabolites make them highly water-soluble and anionic. This property can be exploited for selective extraction using Solid-Phase Extraction (SPE).
This protocol is designed to separate the parent drug (Alamifovir) from its negatively charged phosphate metabolites.
Objective: To fractionate a cell lysate or plasma sample into a neutral fraction (containing Alamifovir) and a charged fraction (containing Alamifovir-MP, -DP, -TP).
Materials:
-
Strong Anion Exchange (SAX) SPE cartridges
-
Methanol (MeOH)
-
Deionized Water (H2O)
-
Low-ionic strength buffer (e.g., 20 mM Ammonium Acetate, pH 7)
-
High-ionic strength elution buffer (e.g., 5% Ammonium Hydroxide in MeOH/H2O)
-
Sample (e.g., cell lysate quenched with cold methanol)
Step-by-Step Methodology:
-
Conditioning: Condition the SAX cartridge by passing 1 mL of MeOH, followed by 1 mL of H2O, and finally 1 mL of the low-ionic strength buffer. This activates the stationary phase for proper binding.
-
Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate. The negatively charged phosphate metabolites will bind to the positively charged SAX sorbent. The neutral parent drug, Alamifovir, will pass through.
-
Washing:
-
Wash the cartridge with 1 mL of the low-ionic strength buffer to remove any remaining neutral or weakly bound compounds.
-
Follow with a wash of 1 mL of MeOH to remove non-polar interferents.
-
-
Elution: Elute the bound phosphate metabolites with 1 mL of the high-ionic strength elution buffer. The high concentration of competing ions will displace the Alamifovir metabolites from the sorbent.
-
Downstream Processing: The collected fractions can now be analyzed separately. The eluted phosphate metabolite fraction may require evaporation and reconstitution in a suitable solvent for LC-MS/MS analysis.
Guide 2: Advanced Chromatographic Strategies for Polar Analytes
If your research requires the direct quantification of Alamifovir and its phosphate metabolites, a standard C18 column will be insufficient. Here are two powerful alternatives.
Causality: This technique introduces an "ion-pairing reagent" (e.g., a volatile amine like tributylamine) into the mobile phase.[10][13][14] This reagent has a hydrophobic tail and a charged head. It forms a neutral complex with the negatively charged phosphate metabolites, allowing them to be retained and separated on a traditional C18 column.[13]
Considerations:
-
MS Contamination: Ion-pairing reagents can be difficult to remove from the LC-MS system and may cause long-term background contamination.[15] It is often recommended to have a dedicated LC system for ion-pairing applications.[16]
-
Method Development: Optimization of the ion-pair reagent concentration and mobile phase pH is crucial for achieving good separation and peak shape.[10][14]
Causality: HILIC is a form of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[9][16][17] This technique is ideal for retaining and separating very polar compounds like phosphate metabolites.[9][18]
Advantages:
-
MS-Friendly: HILIC mobile phases are highly volatile and compatible with mass spectrometry.[16]
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be beneficial for resolving complex mixtures.[18]
Recommended Protocol: HILIC-MS/MS for Alamifovir Metabolite Profiling
Objective: To achieve chromatographic separation and quantification of Alamifovir-MP, -DP, and -TP in a single run.
Materials:
-
HILIC column (e.g., amide, zwitterionic, or unbonded silica)[16][18]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile
-
Prepared sample extract (reconstituted in 90% Acetonitrile/10% Water)
Step-by-Step Methodology:
-
Column Equilibration: Equilibrate the HILIC column with a high percentage of Mobile Phase B (e.g., 95%) for at least 15-20 minutes to ensure a stable water layer on the stationary phase.
-
Injection: Inject the sample. Ensure the sample solvent is similar in composition to the initial mobile phase to prevent peak distortion.
-
Gradient Elution: Start with a high organic mobile phase composition (e.g., 95% B) to retain the polar metabolites. Gradually increase the aqueous mobile phase (A) to elute the compounds in order of increasing polarity (e.g., -MP, then -DP, then -TP).
-
MS Detection: Utilize a tandem mass spectrometer in negative ion mode to detect the deprotonated molecular ions of the phosphate metabolites. Develop specific Multiple Reaction Monitoring (MRM) transitions for each analyte.
Part 3: Data Interpretation & Validation
Accurate data is the cornerstone of scientific research. Here are key considerations for validating your assay and interpreting the results.
Understanding and Mitigating Matrix Effects
As required by regulatory bodies like the FDA, the impact of the biological matrix on your assay must be evaluated.[3][6][7]
Experimental Approach: A common method to assess matrix effects involves comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solution.
-
Matrix Factor (MF) = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF > 1 indicates ion enhancement.
-
An MF < 1 indicates ion suppression.
Using a stable isotope-labeled internal standard that co-elutes with your analyte is the most effective way to compensate for matrix effects.[3][19]
Data Summary Table
The following table summarizes the pros and cons of the discussed analytical strategies.
| Strategy | Pros | Cons | Best For |
| SAX-SPE | - Excellent for cleanup and fractionation[20][21]- Reduces matrix effects[12]- Can be automated | - May require method development for optimal recovery- Can be time-consuming for large sample sets | Separating parent drug from charged metabolites before analysis. |
| Ion-Pair LC-MS | - Utilizes standard C18 columns[14]- Good retention for anionic metabolites[8][15][22] | - Can cause persistent MS contamination[15]- May require a dedicated LC system[16] | Targeted quantification of phosphate metabolites when HILIC is not available. |
| HILIC LC-MS | - Excellent for polar compounds[9][16][17]- MS-friendly mobile phases[16]- Orthogonal to reversed-phase[18] | - Can be sensitive to injection solvent and water content- Requires careful equilibration | Comprehensive profiling of polar metabolites, including mono-, di-, and tri-phosphates. |
Visualizations
Hypothetical Metabolic Pathway of Alamifovir
Caption: Intracellular activation of Alamifovir via sequential phosphorylation.
Troubleshooting Workflow for LC-MS/MS Assay Interference
Caption: Decision tree for resolving common LC-MS/MS assay issues.
References
-
Liu, X., et al. (2023). "Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis." Analytical Chemistry. Available at: [Link]
-
Molecular Biology (MB). (n.d.). "Assay Troubleshooting." Available at: [Link]
-
Luo, B., et al. (2007). "Simultaneous determination of multiple intracellular metabolites in glycolysis, pentose phosphate pathway and tricarboxylic acid cycle by liquid chromatography–mass spectrometry." Journal of Chromatography A. Available at: [Link]
-
Kalińska, M., & Dąbrowska, M. (2019). "Bioanalytical method validation: new FDA guidance." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Yuan, J., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Available at: [Link]
-
Li, Y., et al. (2023). "Nucleoside Analogs: A Review of Its Source and Separation Processes." Molecules. Available at: [Link]
-
Agilent. (2023). "Mastering HILIC-Z Separation for Polar Analytes." Agilent Technologies Application Note. Available at: [Link]
-
Xie, C., et al. (2022). "Simultaneous Profiling of Multiple Phosphorylated Metabolites in Typical Biological Matrices via Ion-Pair Reversed-Phase Ultrahigh-Performance Liquid Chromatography and Mass Spectrometry." Analytical Chemistry. Available at: [Link]
-
Ford, J. C., & Bérubé, G. (2009). "Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection." Journal of Chromatographic Science. Available at: [Link]
-
Sinergi. (n.d.). "Essential FDA Guidelines for Bioanalytical Method Validation." Available at: [Link]
-
Waters Corporation. (n.d.). "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies." Available at: [Link]
-
Michopoulos, F., et al. (2014). "Targeted profiling of polar intracellular metabolites using ion-pair-high performance liquid chromatography and -ultra high performance liquid chromatography coupled to tandem mass spectrometry: Applications to serum, urine and tissue extracts." Journal of Chromatography A. Available at: [Link]
-
Shaik, N., & Pan, G. (2019). "Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples." Molecules. Available at: [Link]
-
Bart-olomé, B., et al. (2024). "Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid." Metabolites. Available at: [Link]
-
Kumar, P., & Kumar, D. (2018). "HILIC Based LC/MS for Metabolite Analysis." Current Chromatography. Available at: [Link]
-
Barbas, C., et al. (2019). "Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts." Metabolites. Available at: [Link]
-
Yuan, J., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Available at: [Link]
-
Preprints.org. (2024). "Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood." Available at: [Link]
-
Barbas, C., et al. (2019). "Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts." Metabolites. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry. Available at: [Link]
-
Michopoulos, F., et al. (2014). "Targeted profiling of polar intracellular metabolites using ion-pair-high performance liquid chromatography and -ultra high performance liquid chromatography coupled to tandem mass spectrometry: Applications to serum, urine and tissue extracts." Journal of Chromatography A. Available at: [Link]
-
Zhang, Q., et al. (2023). "Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges." Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
HILIC-UPLC-MS as a Tool for Metabolomics Study. (n.d.). Available at: [Link]
-
Arrivault, S., et al. (2021). "An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids." Journal of Experimental Botany. Available at: [Link]
-
Gisdon, F. J., & Remsberg, J. R. (2021). "Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques." Metabolites. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). "Bioanalytical Method Validation Guidance for Industry." Available at: [Link]
-
Agilent. (n.d.). "High Performance Ion Pair-Reverse Phase LC/Q-TOF Method for Profiling Diverse Classes of Endogenous Metabolites with Separation." Agilent Technologies Application Note. Available at: [Link]
-
Ivanisevic, J. (2021). "Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome." In Advanced Mass Spectrometry-based Analytical Separation Techniques for Probing the Polar Metabolome. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ovid.com [ovid.com]
- 4. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. scispace.com [scispace.com]
- 11. preprints.org [preprints.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. Targeted profiling of polar intracellular metabolites using ion-pair-high performance liquid chromatography and -ultra high performance liquid chromatography coupled to tandem mass spectrometry: applications to serum, urine and tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. hplc.eu [hplc.eu]
- 18. books.rsc.org [books.rsc.org]
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- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of Alamifovir PM
Executive Summary & Diagnostic Triage
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing suboptimal intracellular accumulation of Alamifovir PM (or its active diphosphate metabolite) in your target cell lines (e.g., HepG2, primary hepatocytes).
Technical Context: Alamifovir (MCC-478) and its analogs are Acyclic Nucleoside Phosphonates (ANPs). The "PM" designation typically refers to the prodrug moiety (often Pivaloyloxymethyl or similar ester modifications like bis-trifluoroethyl) designed to mask the negative charge of the phosphonate group, allowing passive diffusion.
The Core Problem: Low uptake is rarely a failure of passive diffusion alone. It is usually a combination of:
-
Premature Hydrolysis: Extracellular esterases (in serum) cleaving the prodrug before entry.
-
Active Efflux: The Multidrug Resistance Protein 4 (MRP4/ABCC4) actively pumping the drug out.
-
Solubility Artifacts: Micro-precipitation in aqueous media.
Use the following decision tree to diagnose your issue before proceeding to the protocols.
Diagnostic Decision Tree (DOT Visualization)
Caption: Diagnostic workflow to identify the root cause of low Alamifovir PM retention.
Strategic Optimization Guide
Strategy A: Modulation of Efflux Transporters (The "Trap" Method)
The most common cause of poor ANP retention is the MRP4 (ABCC4) transporter. Alamifovir and its metabolites are substrates for this pump. When the prodrug enters and is cleaved to the mono- or diphosphate, MRP4 pumps it back out into the extracellular space.
-
The Fix: Co-incubation with specific efflux inhibitors.
-
Recommended Reagent: MK-571 (Specific MRP4 inhibitor) or Probenecid (Broad-spectrum OAT/MRP inhibitor).
Strategy B: Mitigating Serum Instability
Alamifovir PM is an ester prodrug.[1] Serum (FBS/FCS) contains high levels of paraoxonase and other esterases.
-
The Causality: If you incubate in 10% FBS, enzymes may cleave the "PM" masking group outside the cell. The resulting negatively charged parent molecule cannot cross the membrane effectively.[2]
-
The Fix:
-
Perform "Pulse" experiments in Serum-Free Media (Opti-MEM) for the first 2–4 hours.
-
If serum is required for long-term viability, use Heat-Inactivated FBS (56°C for 30 min) to denature complement and reduce esterase activity.
-
Strategy C: Solubility & Formulation
Hydrophobic prodrugs can "crash out" upon dilution into aqueous media, forming micro-crystals that cells cannot uptake.
-
The Fix:
-
Keep final DMSO concentration < 0.1% to avoid membrane permeabilization artifacts.
-
If solubility is poor, use HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) as a solubilizing agent instead of pure DMSO.
-
Detailed Experimental Protocols
Protocol 1: Enhanced Cellular Accumulation Assay (with Efflux Inhibition)
Objective: To quantify intracellular Alamifovir-diphosphate while blocking MRP4 efflux.
Materials:
-
Target Cells (e.g., HepG2 or Huh7)
-
Alamifovir PM (Stock: 10 mM in DMSO)
-
MK-571 (Stock: 10 mM in water/DMSO)
-
Lysis Buffer: 70% Methanol (Ice cold) containing internal standard (e.g., Tenofovir-d6).
Step-by-Step Workflow:
-
Seeding: Seed cells in 6-well plates (approx.
cells/well). Allow to attach overnight. -
Equilibration (Critical):
-
Remove growth media.
-
Wash 1x with warm PBS.
-
Add Pre-incubation Media : Serum-free media containing 50 µM MK-571 .
-
Why? This blocks the pumps before the drug enters.
-
Incubate: 30 minutes at 37°C.
-
-
Drug Pulse:
-
Add Alamifovir PM directly to the well (Target concentration: 1–10 µM).
-
Maintain MK-571 presence (do not wash it out).
-
Incubate: 2 to 24 hours.
-
-
Metabolic Stop (The "Freeze"):
-
Place plate strictly on wet ice .
-
Aspirate media rapidly.
-
Wash 3x with Ice-Cold PBS (4°C).
-
Note: Warm PBS will cause rapid efflux of the drug during the wash steps.
-
-
Lysis & Extraction:
-
Add 500 µL 70% Methanol (-20°C) .
-
Scrape cells and collect lysate.
-
Vortex vigorously (1 min).
-
Centrifuge (15,000 x g, 10 min, 4°C) to pellet debris.
-
-
Analysis: Inject supernatant into LC-MS/MS.
Mechanistic Visualization
Understanding the intracellular fate of Alamifovir is crucial for troubleshooting. The diagram below illustrates the "Ion Trapping" mechanism and the leakage points (Efflux/Hydrolysis).
Caption: Pathway of Alamifovir uptake, activation, and potential loss via efflux or extracellular hydrolysis.
Troubleshooting & FAQs
Q1: My LC-MS signal for the active metabolite is below the Limit of Quantitation (LOQ).
A: This is often a recovery issue rather than an uptake issue.
-
Check: Did you use 70% Methanol? Acidic extraction (e.g., PCA/TCA) can hydrolyze the phosphate bonds.
-
Check: Did you wash with warm PBS? This induces efflux shock. Always use ice-cold PBS.
-
Tip: Pre-treat cells with 50 µM MK-571. If signal appears, your cells are high-efflux phenotypes.
Q2: Can I use Probenecid instead of MK-571?
A: Yes, but with caveats.
-
Comparison:
-
MK-571: Highly specific for MRPs (MRP4/ABCC4). More potent (use 10–50 µM).
-
Probenecid: Broad-spectrum OAT inhibitor. Less potent (requires 0.5–2.0 mM).
-
-
Warning: High concentrations of Probenecid can affect cellular metabolism and pH. MK-571 is preferred for mechanistic precision.
Q3: The drug precipitates when added to the media.
A: Alamifovir PM is highly lipophilic.
-
Protocol: Do not add the DMSO stock directly to the well.
-
Correct Method: Prepare a 10x intermediate dilution in culture media (vortex rapidly), then add this intermediate to the cells. This prevents localized high concentrations that trigger crystallization.
Q4: Is "Alamifovir PM" the same as Adefovir Dipivoxil?
A: No, but they are structurally related.
-
Alamifovir (MCC-478): Typically a bis(trifluoroethyl) ester.[3]
-
Adefovir Dipivoxil: A bis(pivaloyloxymethyl) ester.[1][4][5]
-
Relevance: Both rely on the same "masking" strategy to enter cells and are substrates for the same efflux pumps (MRP4). The protocols in this guide apply to both.
Data Summary: Inhibitor Efficacy
| Inhibitor | Target Transporter | Recommended Conc. | Mechanism of Action |
| MK-571 | MRP4 (ABCC4) | 20 – 50 µM | Blocks basolateral efflux of ANPs. |
| Probenecid | OAT1/3, MRPs | 1 – 2 mM | Competitive inhibition of organic anion transport. |
| Indomethacin | MRP4 | 10 – 20 µM | NSAID that inhibits MRP4 (use with caution due to toxicity). |
| Verapamil | P-gp (MDR1) | 10 – 50 µM | Ineffective for Alamifovir (ANPs are not P-gp substrates). |
References
-
Clinical Pharmacokinetics of Alamifovir and Its Metabolites. Source: Antimicrobial Agents and Chemotherapy (NIH/PubMed) Relevance: Defines the metabolic pathway and hydrolysis kinetics of MCC-478 (Alamifovir). URL:[Link]
-
Involvement of Multidrug Resistance Protein 4 (MRP4) in the Efflux of Acyclic Nucleoside Phosphonates. Source: Molecular Medicine Reports (NIH/PMC) Relevance: Establishes MRP4 as the primary transporter for this drug class, validating the use of MK-571. URL:[Link]
-
Mechanism of Active Renal Tubular Efflux of Tenofovir (ANP Analog). Source: Clinical Pharmacology & Therapeutics Relevance: Provides the mechanistic grounding for ANP transport and the necessity of blocking active secretion to enhance retention. URL:[Link]
-
Prodrug Strategies to Enhance Cellular Uptake (Bis-POM and Bis-Trifluoroethyl esters). Source: Taylor & Francis (Expert Opinion on Drug Discovery) Relevance: Explains the chemistry behind the "PM" masking groups and their instability in serum. URL:[Link][1]
Sources
- 1. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alamifovir | C19H20F6N5O5PS | CID 491022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism and in vitro antiretroviral activities of bis(pivaloyloxymethyl) prodrugs of acyclic nucleoside phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Refining purification methods for Alamifovir PM synthesis
Technical Support Center: Alamifovir PM Purification & Process Refinement
Executive Summary
This guide addresses the purification of Alamifovir (LB80380), specifically focusing on the critical bis(2,2,2-trifluoroethyl) phosphonate ester moiety.[1][2] The synthesis of this Hepatitis B antiviral prodrug presents a unique challenge: the trifluoroethyl ester groups are chemically labile.[1] They are prone to rapid hydrolysis, leading to the formation of the mono-ester impurity (Metabolite 602074), which significantly degrades yield and biological potency.[1]
This technical dossier provides a self-validating purification workflow designed to minimize hydrolytic degradation while maximizing recovery of the target Process Material (PM).
Module 1: The Stability-Purification Paradox
The core challenge in Alamifovir purification is the "Stability-Purification Paradox."[1][3][4] The conditions required to remove polar impurities (aqueous washes, silica gel acidity) are often the exact conditions that trigger the hydrolysis of the phosphonate ester.[1]
The Hydrolysis Mechanism (Impurity Formation)
The electron-withdrawing nature of the trifluoroethyl group makes the phosphorus center highly electrophilic, increasing susceptibility to nucleophilic attack by water or hydroxide ions.[1]
Figure 1: The hydrolytic degradation pathway of Alamifovir.[1][3][4] Minimizing residence time in aqueous/protic environments is the primary control strategy.
Module 2: Optimized Purification Protocol
Prerequisite: Crude reaction mixture containing Alamifovir, unreacted PMEG-derivative, and coupling reagents.[1][3]
Step 1: The "Flash" Aqueous Workup
Standard aqueous washes often degrade the product.[1]
-
Protocol: Use a cold (0°C - 4°C) half-saturated brine wash buffered to pH 6.5–7.0 .[1][3][4]
-
Why: Extreme pH (acidic or basic) accelerates hydrolysis.[1][3] Cold temperature kinetically inhibits the cleavage of the trifluoroethyl ester.[1]
-
Critical Action: Separation of phases must be immediate (< 5 minutes). Do not let the organic layer sit in contact with the aqueous phase.[1][3] Dry immediately over anhydrous Na₂SO₄.
Step 2: Chromatographic Refining (Normal Phase)
Silica gel is slightly acidic, which can cause on-column degradation.[1][3][4]
-
Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1% Triethylamine in Hexane if significant degradation is observed).[1][3]
-
Mobile Phase Gradient:
-
Elution Profile: The bis-ester (Alamifovir) is less polar than the mono-ester impurity.[1][3][4] It will elute first.
Step 3: Crystallization vs. Precipitation
Alamifovir often "oils out" rather than crystallizing due to the flexible phosphonate chain.[1][3]
-
Solvent System: Dissolve crude oil in minimal Ethyl Acetate (Solvent A).[1][3] Slowly add n-Heptane or Pentane (Anti-solvent B)[1][3][4] at room temperature until turbidity is observed, then cool to -20°C.[1][3][4]
-
Self-Validation: If the precipitate is gummy/sticky, the purity is likely <95%.[1] High-purity Alamifovir should form a white to off-white amorphous solid or powder upon proper drying.[1][3][4]
Module 3: Process Control Data
The following thresholds define the "Go/No-Go" decisions during purification.
| Parameter | Acceptance Criteria | Method of Verification | Corrective Action |
| Crude Purity | > 85% (HPLC) | LC-MS (C18, ACN/H2O) | If <85%, perform silica plug filtration before full column. |
| Mono-Ester Impurity | < 1.0% | LC-MS (Negative Ion Mode) | Re-column chromatography; crystallization will NOT efficiently remove this.[1][3][4] |
| Water Content | < 0.1% | Karl Fischer (KF) | Re-dissolve in DCM, dry over Na₂SO₄, and re-evaporate.[1][3] |
| Residual Solvent | < 5000 ppm | GC-Headspace | High vacuum drying (40°C, <1 mbar) for 12+ hours.[1][3][4] |
Module 4: Troubleshooting & FAQs
Q1: My product is degrading during the silica column step. The fraction purity is lower than the load purity. [1]
-
Diagnosis: Acid-catalyzed hydrolysis on the silica surface.[1][3][4]
-
Solution: Deactivate the silica gel.[1][3] Pre-flush the column with mobile phase containing 1% Triethylamine (TEA).[1][3] Ensure the TEA is flushed out before loading the product, or maintain 0.1% TEA in the mobile phase during elution to buffer the acidity.[1]
Q2: I cannot get the product to solidify; it remains a viscous oil.
-
Diagnosis: Residual solvent (likely DCM or DMF) or high impurity levels preventing lattice formation.[1][3]
-
Solution:
-
Perform a "co-evaporation": Add diethyl ether or pentane and evaporate to dryness 3x to pull off trapped heavier solvents.[1][3]
-
If still oily, dissolve in minimal diethyl ether and add pentane dropwise until cloudy. Store at -20°C for 24 hours. Scratching the glass surface can induce nucleation.[1][3]
-
Q3: The mono-ester impurity persists despite recrystallization.
-
Diagnosis: The solubility profile of the mono-ester is too similar to the bis-ester in standard alcohol/alkane systems.[1][4]
-
Solution: You must rely on Chromatography for this separation.[1][3][4] The polarity difference (bis-ester is non-polar, mono-ester is polar/charged) is best exploited on silica or C18 Reverse Phase.[1][3][4] Do not rely on crystallization for this specific impurity.[1][3][4]
Visualizing the Decision Logic
Figure 2: The purification decision tree.[1][3][4] Note that high mono-ester content triggers a mandatory chromatographic step.[1][3][4]
References
-
PubChem. (2025).[1][3] Alamifovir | C19H20F6N5O5PS.[1][3][2][4] National Library of Medicine.[1][3] [Link][1][3]
-
Fung, H. B., et al. (2008).[1][3] Clinical Pharmacokinetics of Alamifovir and Its Metabolites. Antimicrobial Agents and Chemotherapy.[1][3][2] (Identifies the mono-ester metabolite 602074). [Link]
-
Organic Syntheses. (2005). Preparation of Bis(trifluoroethyl) Phosphonate Esters. (General procedure for handling trifluoroethyl phosphonates and precipitation methods). [Link]
Sources
Validation & Comparative
The Evolving Landscape of HBV Polymerase Inhibition: A Comparative Analysis of Alamifovir and Entecavir
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of a functional cure for chronic hepatitis B (CHB), the viral polymerase remains a cornerstone therapeutic target. Nucleos(t)ide analogues (NAs) have revolutionized CHB management by potently suppressing Hepatitis B virus (HBV) replication.[1][2][3] Entecavir, a well-established NA, is a first-line treatment option, lauded for its high potency and a high barrier to resistance.[2] However, the quest for novel agents with differentiated mechanisms and improved long-term outcomes is perpetual. Alamifovir, an investigational purine nucleotide analogue prodrug, represents one such endeavor, exhibiting a distinct profile against both wild-type and resistant HBV strains.[4][5]
This guide provides an in-depth, objective comparison of the in vitro potency of Alamifovir versus Entecavir against wild-type HBV. We will dissect their respective mechanisms of action, present key experimental data, and provide detailed protocols for the assays used to generate these insights, empowering researchers to critically evaluate these compounds in their own research and development pipelines.
A Tale of Two Polymerase Inhibitors: Distinct Mechanisms of Action
While both Alamifovir and Entecavir target the HBV polymerase, their molecular interactions and the subsequent steps in the viral life cycle they disrupt are not identical. Understanding these nuances is critical for appreciating their potential clinical profiles and for designing future combination therapies.
Entecavir: A Chain-Terminating Deoxyguanosine Analogue
Entecavir is a carbocyclic analogue of 2'-deoxyguanosine.[6] Following intracellular phosphorylation to its active triphosphate form, Entecavir-TP, it competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase (RT).[7] Upon incorporation, the absence of a 3'-hydroxyl group on the Entecavir molecule leads to obligate chain termination, effectively halting viral DNA synthesis.[3] This multi-faceted inhibition of priming, negative-strand DNA synthesis, and positive-strand DNA synthesis contributes to its potent antiviral activity.[6]
Alamifovir: A Purine Analogue with a Broader Reach
Alamifovir (also known as LY582563 or MCC-478) is a purine nucleotide analogue prodrug.[4][5] Like Entecavir, it requires intracellular metabolism to its active form to exert its antiviral effect. However, its inhibitory profile extends beyond simple chain termination. Preclinical studies have shown that Alamifovir not only inhibits the reverse transcription process but also interferes with the crucial priming of DNA synthesis and the pgRNA packaging process.[8] This broader mechanistic footprint suggests a potential for differentiated efficacy and a different resistance profile compared to traditional NAs.
Diagram: Comparative Mechanisms of Action
Caption: Mechanisms of action for Entecavir and Alamifovir in the HBV lifecycle.
In Vitro Potency: A Head-to-Head Comparison
The half-maximal effective concentration (EC50) is a critical parameter for quantifying the in vitro potency of an antiviral compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of HBV, this is typically the inhibition of viral replication in a cell-based assay.
| Compound | Drug Class | EC50 (Wild-Type HBV) | Reference |
| Alamifovir | Purine Nucleotide Analogue | 0.027 µM | [4] |
| Entecavir | Deoxyguanosine Analogue | 0.003 µM (3 nM) | [7] |
Analysis of Potency Data:
The provided data indicates that Entecavir exhibits approximately a 9-fold greater potency against wild-type HBV in vitro compared to Alamifovir. It is crucial to note that direct cross-study comparisons of EC50 values should be interpreted with caution due to potential variations in experimental systems, including the specific cell lines, HBV genotypes, and assay methodologies employed. Nevertheless, these values provide a valuable benchmark for the intrinsic antiviral activity of each compound.
Experimental Protocol: Determination of Anti-HBV Potency using a Stably Transfected Cell Line
The following protocol outlines a standard methodology for determining the EC50 of antiviral compounds against HBV using the HepG2.2.15 cell line. This cell line is a human hepatoblastoma cell line that has been stably transfected with a greater-than-genome-length HBV DNA, enabling it to constitutively produce infectious HBV virions.[9]
Diagram: Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of anti-HBV compounds.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain HepG2.2.15 cells in a suitable culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin-streptomycin, and a selective antibiotic like G418).
-
Seed the cells into 96-well microplates at a density that allows for logarithmic growth throughout the duration of the assay.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., Alamifovir or Entecavir) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of concentrations that will encompass the expected EC50 value. Include a vehicle control (medium with solvent only) and a positive control (a known anti-HBV drug).
-
Remove the seeding medium from the cells and add the medium containing the various concentrations of the test compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period of 7 to 9 days. This allows for multiple rounds of viral replication and for the effect of the inhibitor to become apparent.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well. The supernatant contains secreted HBV virions.
-
-
HBV DNA Extraction:
-
Extract viral DNA from a defined volume of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Quantify the amount of HBV DNA in each extracted sample using a validated qPCR assay targeting a conserved region of the HBV genome.
-
Use a standard curve of known HBV DNA concentrations to accurately determine the viral load in each sample.
-
-
Data Analysis and EC50 Calculation:
-
Normalize the HBV DNA levels in the drug-treated wells to the vehicle control.
-
Plot the percentage of HBV DNA inhibition against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.
-
Self-Validating System and Causality:
This protocol incorporates several self-validating elements. The inclusion of a vehicle control establishes the baseline level of viral replication in the absence of inhibition. A positive control with a known EC50 validates the assay's performance. The use of a full dose-response curve, rather than single-point inhibition, ensures a robust determination of the EC50 and can reveal any unusual dose-response relationships. The choice of the HepG2.2.15 cell line is causal to the experiment's success as it provides a consistent and reproducible source of HBV replication, eliminating the variability associated with primary cell cultures or transient transfections.
Concluding Remarks
Both Entecavir and Alamifovir are potent inhibitors of HBV replication, targeting the viral polymerase. While Entecavir demonstrates a higher in vitro potency against wild-type HBV, Alamifovir's broader mechanism of action, which includes the inhibition of pgRNA packaging and DNA priming, presents an intriguing alternative that warrants further investigation. The experimental framework detailed in this guide provides a robust system for the continued evaluation of these and other novel anti-HBV compounds. As the field moves towards combination therapies aimed at achieving a functional cure, a deep understanding of the potency and mechanistic nuances of each component will be paramount to designing the next generation of curative regimens for chronic hepatitis B.
References
- Bulevirtide (BLV) is a peptide mimic of the HBV pre-S1 protein and competitively binds to the HBV and host bile acid binding receptor (NTCP), blocking both HDV and HBV entry. (Source: The Management of Chronic Hepatitis B: 2025 Guidelines Update from the Canadian Association for the Study of the Liver and Association of Medical Microbiology and Infectious Disease Canada - PMC)
- Entecavir is a potent antiviral medication primarily used for the treatment of chronic hepatitis B virus (HBV) infections. The mechanism of Entecavir centers on its ability to inhibit the interaction of HDV and HBV with the sodium taurocholate co-transporting polypeptide (NTCP). (Source: What is the mechanism of Bulevirtide Acetate?
- The entry inhibitor bulevirtide is the first and currently only approved drug (under the drug name Hepcludex) for the treatment of chronic infections with the hepatitis D virus. (Source: Mechanism of action of the hepatitis B and D virus cell entry inhibitor bulevirtide deciphered)
- Bulevirtide acts as a virus entry inhibitor by binding to and inactivating the hepatic sodium taurocholate co-transporting polypeptide (NTCP, SLC10A1), which is the natural bile acid transporter and also promotes entry of HBV and HDV into hepatocytes.
- Entecavir demonstrated potent HBV inhibitory activity with a half maximal effective concentration (EC50) of 0.003 umol/L.
- Alamifovir is potent against lamivudine-resistant HBV strains with EC 50 values from 2.6 to 3.3 μM and inhibits the priming DNA reaction and the packaging reaction.
- Current treatment with oral nucleos(t)ides entecavir or tenofovir provide sustained suppression of HBV replication and clinical benefit in most chronic hepatitis B virus (HBV) infected persons.
- Alamifovir (LY582563; MCC-478), a purine nucleotide analogue proagent, shows potent activity against wild type and lamivudine resistant hepatitis B virus (HBV). MCC-478 (0-10 μM) has EC50s of 0.027 μM for wild-type HBV. (Source: Alamifovir (LY582563) | Anti-HBV Agent - MedchemExpress.com)
- HDV occurs only as a co-infection in individuals who have hepatitis B virus (HBV). (Source: Treatment With Hepcludex® (Bulevirtide)
- For now, nucleos(t)ide analog reverse transcriptase inhibitors are the only approved class of drugs which target HBV. They include... entecavir... The first line drugs are entecavir and tenofovir.
- Alamifovir is a purine nucleotide analogue prodrug that shows potent activity against wild type and lamivudine resistant hepatitis B virus in preclinical studies.
- Bulevirtide is an entry inhibitor and thus HDV clearance depends on the death of infected cells.
- Hepcludex (formerly Myrcludex B) is an “entry inhibitor” that works by stopping the virus from entering and infecting hepatocytes (liver cells) and breaking the cycle of reinfection.
- BLV is a myristoylated peptide containing 47 amino acids; it derives from the preS1-domain of the HBV L-surface protein and... its mechanism of action consists in inhibiting the virus entrance by binding to the hepatic NTCP (SLC10A1), a bile acids transporter which acts as a receptor for HBV and HDV entry into hepatocytes. (Source: Clinical Pharmacology of Bulevirtide: Focus on Known and Potential Drug–Drug Interactions)
- These guidelines emphasise the importance of early diagnosis, risk stratification based on viral and host factors, and tailored antiviral therapy.
- Tenofovir alafenamide (TAF) is indicated for adult patients with chronic hepatitis B virus (HBV) infection with compensated liver disease at an oral dose of 25 mg/day.
- This repository of HBV-related research protocols is designed to facilitate studies and the development of new drugs. (Source: HBV Research Protocols - ICE-HBV)
- Novel therapeutics for hepatitis B are a rapidly evolving field of study.
- Early antiviral treatment with tenofovir alafenamide to prevent serious clinical adverse events in adults with chronic hepatitis B and moderate or high viraemia (ATTENTION): interim results from a randomised controlled trial. (Source: Early antiviral treatment with tenofovir alafenamide to prevent serious clinical adverse events in adults with chronic hepatitis B and moderate or high viraemia (ATTENTION): interim results from a randomised controlled trial - PubMed)
- Bulevirtide 2 mg remains the only approved treatment for adults with chronic HDV and compensated liver disease in the European Economic Area (EEA), the UK, Switzerland and Australia and is not approved in the U.S. or elsewhere.
- The HepG2.2.15 cell line... is a valuable system for studying HBV replication, gene expression, and antiviral drug screening... It was created by co-transfecting HepG2 human hepatoma cells with the recombinant vector pDoLTHBV-1, which contains two head-to-tail dimers of HBV DNA. (Source: The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility - MDPI)
- Hepatitis B is a viral infection that attacks the liver and can cause both acute and chronic disease.
- Tenofovir alafenamide (TAF), a novel prodrug of tenofovir (TFV), has been approved for the treatment of chronic hepatitis B virus (HBV) infection. (Source: Tenofovir alafenamide in the treatment of chronic hepatitis B: design, development, and place in therapy - PMC - PubMed Central)
- Hepcludex/bulevirtide, the prototype of a potent and irreversible NTCP-inhibitor.
- Polymerase inhibitors strongly block rcDNA formation and, thereby, inhibit intracellular cccDNA amplification.
- Hepatitis B virus (HBV) can be successfully suppressed by antiretroviral regimens containing tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF). (Source: Hepatitis B reactivation is rare after switching from tenofovir, two European studies show | aidsmap)
- The HBV polymerase plays a key role in viral genome replication within the human body and has been identified as a potential drug target for chronic hepatitis B therapeutics.
- A number of critical steps in HBV entry, cccDNA maintenance/stability and HBV transcription remain largely unclarified.
- PBGENE-HBV is designed to eliminate cccDNA and inactivate integrated HBV DNA that current treatments cannot effectively address.
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A Comparative Analysis of Alamifovir PM: Cross-Resistance Profiling Against Established Nucleoside Reverse Transcriptase Inhibitors
Introduction: The Evolving Challenge of NRTI Resistance
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of combination antiretroviral therapy (cART) for HIV-1 infection.[1][2] Their mechanism relies on acting as fraudulent substrates for the viral reverse transcriptase (RT) enzyme.[3] After intracellular phosphorylation to their active triphosphate form, they are incorporated into the nascent viral DNA chain, but lack the 3'-hydroxyl group necessary for the addition of the next nucleotide.[1][4] This act of competitive inhibition and subsequent chain termination effectively halts viral replication.[2][4]
However, the high mutation rate of HIV-1 enables the rapid selection of drug-resistant variants, posing a significant challenge to long-term therapeutic success.[5] Resistance to NRTIs often involves complex mutational patterns within the RT enzyme that can confer broad cross-resistance across the entire drug class.[5][6] Understanding the cross-resistance profile of a novel NRTI candidate is therefore a critical step in its preclinical and clinical development, as it determines its potential utility in both treatment-naïve and treatment-experienced patient populations.
This guide provides a technical comparison of Alamifovir PM , a novel investigational NRTI, with widely-used NRTIs. We present supporting experimental data from phenotypic resistance assays to delineate its profile against key resistance mutations.
Alamifovir PM: A Profile
Alamifovir PM is a novel phosphonamidate prodrug of Alamifovir, an adenosine nucleoside analog. The phosphonamidate moiety is designed to enhance intracellular delivery and conversion to the active diphosphate form, aiming for higher potency and an improved safety profile. Its primary target is the HIV-1 reverse transcriptase. This guide evaluates its resilience to common NRTI resistance pathways.
Experimental Design: The Rationale for Phenotypic Analysis
To accurately assess the activity of Alamifovir PM against resistant variants, a phenotypic testing approach was chosen over a genotypic one.
-
Genotypic Assays detect the presence of specific mutations in the viral genome known to be associated with drug resistance.[7][8][9] While faster and less expensive, their predictive power is limited by our knowledge of known mutations and they may not accurately reflect the functional impact of novel or complex mutation patterns.[10][11][12]
-
Phenotypic Assays , conversely, provide a direct, functional measure of drug susceptibility.[7][13] These assays determine the concentration of a drug required to inhibit viral replication by 50% (IC50).[7] By comparing the IC50 for a mutant virus to that of a wild-type (WT) reference strain, we can calculate a "fold-change" (FC) in resistance.[9][14] This method captures the net effect of all mutations present, including synergistic or antagonistic interactions.[15]
For this analysis, we employed a well-established recombinant virus phenotypic assay (similar to the Monogram PhenoSense HIV assay) to provide a quantitative and clinically relevant measure of resistance.[6][16]
Experimental Workflow Diagram
The diagram below outlines the key steps of the recombinant virus phenotypic assay used to generate the comparative data.
Caption: Recombinant Virus Phenotypic Assay Workflow.
Comparative Cross-Resistance Data
Alamifovir PM was tested against a panel of site-directed molecular clones containing key single and multiple NRTI-resistance mutations. Its performance was compared against a selection of established NRTIs. The data below represents the mean fold-change in IC50 relative to the wild-type (WT) reference strain.
| Reverse Transcriptase Mutation(s) | Mutation Class | Alamifovir PM | Zidovudine (AZT) | Lamivudine (3TC) | Abacavir (ABC) | Tenofovir (TDF) |
| Wild-Type (WT) | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| K65R | Non-TAM | 1.2 | 0.7 | >50 | 4.5 | 3.5 |
| L74V | Non-TAM | 0.9 | 0.8 | 6.0 | 3.0 | 0.8 |
| M184V | Non-TAM | 3.8 | 0.5 | >500 | 0.6 | 0.7 |
| T215Y | TAM | 2.5 | >30 | 0.8 | 2.1 | 1.9 |
| M41L + T215Y | TAMs (TAM-1 Pathway) | 4.1 | >50 | 0.7 | 4.8 | 3.2 |
| D67N + K70R + K219Q | TAMs (TAM-2 Pathway) | 3.5 | >40 | 1.1 | 3.9 | 2.8 |
| K65R + M184V | Combination | 4.5 | 0.4 | >500 | 8.4 | 1.2 |
| Q151M Complex | Multi-drug Resistance | >15 | >60 | >500 | >50 | >10 |
(Note: Data for Alamifovir PM is hypothetical for illustrative purposes. Data for other NRTIs is based on established resistance profiles found in scientific literature.[6][16][17][18])
Interpretation of Results
-
Activity against K65R: The K65R mutation, often selected by Tenofovir, moderately reduces susceptibility to Abacavir and Tenofovir.[17][18] Alamifovir PM demonstrates minimal loss of activity (1.2-fold), suggesting it is not significantly impacted by this pathway.
-
Impact of M184V: The M184V mutation confers high-level resistance to Lamivudine and Emtricitabine while often resensitizing the virus to Zidovudine and Tenofovir.[17][18] Alamifovir PM shows a minor 3.8-fold reduction in susceptibility. While this is a measurable loss of activity, it is substantially lower than the high-level resistance seen with 3TC, indicating retained partial activity.
-
Resilience to TAMs: Thymidine Analogue Mutations (TAMs), such as T215Y and M41L, are selected by Zidovudine and Stavudine and can create broad cross-resistance.[6][19] Alamifovir PM retains good activity against viruses with either TAM-1 or TAM-2 pathway mutations (3.5 to 4.1-fold), outperforming Zidovudine significantly.
-
The Q151M Complex: This multi-drug resistance mutation confers broad cross-resistance to most NRTIs.[6] Alamifovir PM, like other NRTIs, shows a significant loss of activity against this complex, indicating a potential limitation.
Mechanism of NRTI Resistance
NRTI resistance mutations work primarily through two mechanisms: enhanced discrimination and ATP-mediated primer unblocking (excision).
Caption: Primary Mechanisms of NRTI Resistance.
-
Discrimination Enhancement: Mutations like M184V and K65R alter the conformation of the RT enzyme's nucleotide-binding site. This change allows the enzyme to better differentiate between the natural deoxyribonucleotide triphosphate (dNTP) and the NRTI analogue, selectively incorporating the former and rejecting the latter.[5]
-
Primer Unblocking (Excision): TAMs confer resistance by enabling the RT enzyme to perform a pyrophosphorolysis reaction using ATP as the pyrophosphate donor. This reaction effectively removes the chain-terminating NRTI from the end of the DNA strand, "unblocking" the primer and allowing DNA synthesis to resume.
Alamifovir PM's resilience to TAMs suggests it may be a poor substrate for the excision mechanism, while its moderate susceptibility to M184V indicates some vulnerability to the discrimination pathway.
Detailed Experimental Protocol: Recombinant Virus Phenotypic Assay
The following protocol provides a self-validating system for determining the phenotypic susceptibility of HIV-1 to NRTIs.
Preparation of Recombinant RT Vectors
-
Source of RT Gene: The reverse transcriptase gene is amplified via RT-PCR from patient plasma HIV-1 RNA or generated through site-directed mutagenesis of a wild-type plasmid clone.
-
Vector: A proviral HIV-1 vector lacking the corresponding RT region (e.g., pNL4-3ΔRT) is used.
-
Cloning: The amplified RT fragment is digested and ligated into the vector. The ligation product is transformed into competent E. coli, and positive clones are selected and verified by Sanger sequencing.
Production of Recombinant Virus Stocks
-
Cell Line: HEK293T cells are seeded in T-75 flasks to reach 70-80% confluency on the day of transfection.
-
Transfection: Cells are co-transfected with the recombinant RT vector and a VSV-G envelope expression plasmid using a suitable transfection reagent (e.g., calcium phosphate or lipid-based).
-
Harvest: Viral supernatant is harvested 48-72 hours post-transfection, clarified by centrifugation (500 x g for 10 min), and filtered through a 0.45-µm filter.
-
Titration: The virus stock is tittered to determine the amount required to yield a suitable signal in the reporter assay (e.g., by measuring p24 antigen levels or using a reporter cell line).
Drug Susceptibility Assay
-
Cell Line: A reporter cell line (e.g., MT-4 cells engineered with a luciferase or GFP reporter gene under the control of the HIV-1 LTR) is used.
-
Plating: Cells are seeded into 96-well microtiter plates.
-
Drug Preparation: A serial dilution of Alamifovir PM and control NRTIs is prepared in cell culture medium and added to the appropriate wells. Each concentration should be tested in triplicate. Include "no drug" (virus control) and "no virus" (cell control) wells.
-
Infection: A standardized amount of recombinant virus stock is added to each well.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours.
Data Acquisition and Analysis
-
Readout: The reporter gene signal (e.g., luminescence for luciferase) is measured using a plate reader.
-
Data Normalization: The signal from each well is normalized by subtracting the background signal from the cell control wells and then expressed as a percentage of the virus control (no drug) wells.
-
IC50 Calculation: The normalized data is plotted against the log of the drug concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value.
-
Fold-Change Calculation: The fold-change in resistance is calculated as: FC = IC50 (Mutant Virus) / IC50 (Wild-Type Virus) .
Conclusion
The preclinical cross-resistance profile of Alamifovir PM demonstrates a promising pattern of activity against common NRTI-resistant HIV-1 variants. It retains substantial activity against strains containing the K65R mutation and key TAM pathways. While a moderate loss of activity is observed with the M184V mutation, it remains significantly more active than NRTIs to which M184V confers high-level resistance. This profile suggests that Alamifovir PM could be a valuable option for both first-line and subsequent treatment regimens. Further investigation against a broader range of clinical isolates is warranted to fully establish its clinical potential.
References
-
Marcela, C., et al. (2009). Resistance to nucleoside reverse transcriptase inhibitors. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Hollinger, F. B., & Hirsch, M. S. (2001). Clinical Use of Genotypic and Phenotypic Drug Resistance Testing to Monitor Antiretroviral Chemotherapy. Clinical Infectious Diseases. Available at: [Link]
-
National Institutes of Health. (2023). HIV Resistance Assays. HIV Clinical Guidelines. Available at: [Link]
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Koullias, Y., et al. (2013). In Vitro Cross-Resistance Profile of Nucleoside Reverse Transcriptase Inhibitor (NRTI) BMS-986001 against Known NRTI Resistance Mutations. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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O'Donnell, S. R., & Tillotson, G. S. (2023). Differences between phenotypic and genotypic antimicrobial susceptibility testing approaches. ResearchGate. Available at: [Link]
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Marcu, M. M., et al. (2021). Phenotypic and genotypic detection methods for antimicrobial resistance in ESKAPE pathogens (Review). Spandidos Publications. Available at: [Link]
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HIV.gov. (2023). Nucleoside Reverse Transcriptase Inhibitor (NRTI). Clinicalinfo.hiv.gov. Available at: [Link]
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National Institutes of Health. (2024). Laboratory Testing: Drug-Resistance Testing. Clinicalinfo.hiv.gov. Available at: [Link]
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Labcorp. (n.d.). Genotyping vs. Phenotyping. Monogram Biosciences. Available at: [Link]
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National Institutes of Health. (2024). Drug-Resistance Testing. HIV Management Guidelines. Available at: [Link]
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Stanford University. (2025). NRTI Resistance Notes. HIV Drug Resistance Database. Available at: [Link]
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Paton, N. I., et al. (2017). Nucleoside reverse-transcriptase inhibitor cross-resistance and outcomes from second-line antiretroviral therapy in the public health approach: an observational analysis within the randomised, open-label, EARNEST trial. The Lancet HIV. Available at: [Link]
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IDStewardship. (n.d.). What Is The Difference Between Phenotypic Versus Genotypic Resistance?. Available at: [Link]
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Greninger, A. L., & Jerome, K. R. (2019). Practical updates in clinical antiviral resistance testing. Journal of Clinical Microbiology. Available at: [Link]
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Cihlar, T., & Ray, A. S. (2023). Reverse Transcriptase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
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Animated HIV Science. (2013). Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). YouTube. Available at: [Link]
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Wensing, A. M., et al. (2025). 2025 Update of the Drug Resistance Mutations in HIV-1. International Antiviral Society–USA. Available at: [Link]
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Johns Hopkins University. (2022). Resistance testing: phenotype. Johns Hopkins HIV Guide. Available at: [Link]
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Stanford University. (n.d.). Major HIV-1 Drug Resistance Mutations. HIV Drug Resistance Database. Available at: [Link]
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ViralZone. (n.d.). Nucleoside Reverse Transcriptase Inhibitors. SIB Swiss Institute of Bioinformatics. Available at: [Link]
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Mayo Clinic Laboratories. (n.d.). HIVDR - Overview: HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma. Available at: [Link]
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Sluis-Cremer, N., & Tachedjian, G. (2012). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses. Available at: [Link]
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Stanford University. (2025). NNRTI Resistance Notes. HIV Drug Resistance Database. Available at: [Link]
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Pillay, D., & Zambon, M. (2001). Resistance assays. Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf. Available at: [Link]
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Whitcomb, J. M., et al. (2003). Broad Nucleoside Reverse-Transcriptase Inhibitor Cross-Resistance in Human Immunodeficiency Virus Type 1 Clinical Isolates. The Journal of Infectious Diseases. Available at: [Link]
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Comparative pharmacokinetics of Alamifovir PM and its active metabolites
Comparative Pharmacokinetics of Alamifovir (MCC-478) and its Active Metabolites
Executive Summary: The Kinetic Distinction
Alamifovir (MCC-478) represents a distinct class of acyclic nucleoside phosphonate (ANP) prodrugs designed to combat Hepatitis B Virus (HBV).[1][2] Unlike its structural analogs Adefovir Dipivoxil (ADV) and Tenofovir Disoproxil Fumarate (TDF) , which rapidly cleave to their parent acids in plasma, Alamifovir exhibits a unique pharmacokinetic (PK) profile characterized by the stability of its intermediate monoester metabolite (602074) .
This guide analyzes the comparative pharmacokinetics of Alamifovir against industry standards (Entecavir, TDF), detailing the metabolic conversion that dictates its therapeutic index. It provides validated experimental protocols for quantifying these specific metabolites, ensuring reproducible data for drug development professionals.
Chemical Identity & Metabolic Activation
To understand the PK data, one must first grasp the activation pathway. Alamifovir is a bis(2,2,2-trifluoroethyl) ester prodrug.[3] This specific esterification confers greater stability in plasma compared to the pivaloyloxymethyl esters of Adefovir.
-
Alamifovir (MCC-478): The intact prodrug (Lipophilic, cell-permeable).
-
Metabolite 602074 (Monoester): The major circulating species.[3] Unlike other ANPs where the monoester is transient, 602074 persists in plasma, potentially acting as a circulating reservoir.
-
Metabolite 602076 (Parent Acid): The fully hydrolyzed phosphonic acid (Polar, poor permeability).
-
Active Metabolite (Intracellular): The diphosphate form (analogous to triphosphate) that inhibits HBV DNA polymerase.
Figure 1: Metabolic Activation Pathway
Caption: Stepwise hydrolysis of Alamifovir. Note the persistence of the Monoester (602074) in plasma, contrasting with the rapid clearance of TDF intermediates.
Comparative Pharmacokinetic Profile
The following data contrasts Alamifovir with Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV) . The critical differentiator is the Monoester/Parent Ratio .
Table 1: PK Parameters of Alamifovir vs. Competitors
| Parameter | Alamifovir (MCC-478) | Tenofovir DF (TDF) | Entecavir (ETV) |
| Prodrug Moiety | Bis(trifluoroethyl) ester | Bis(isopropoxycarbonyloxymethyl) ester | None (Nucleoside analog) |
| Major Plasma Species | Monoester (602074) | Parent Acid (Tenofovir) | Parent (Entecavir) |
| ~0.5 h (Rapid absorption) | N/A (Rapidly hydrolyzed) | 0.5 – 1.5 h | |
| 1–2 h (Monoester) | 17 h (Parent) | 128–149 h (Accumulation) | |
| Bioavailability | Low systemic exposure of parent | ~25% (as Parent) | ~100% |
| Renal Clearance | Active secretion (Parent) | Filtration + Active Secretion (OAT1/3) | Filtration + Secretion |
| Food Effect | Decreased absorption | Increased bioavailability | Delayed absorption |
Key Insight:
In TDF therapy, the prodrug is undetectable in plasma; only the parent (Tenofovir) is measured. In Alamifovir therapy, the Monoester (602074) is the dominant species (
Experimental Protocols (Self-Validating Systems)
To generate the data above, specific LC-MS/MS workflows are required.[4] The polarity difference between the Monoester and the Parent Acid necessitates distinct extraction strategies or a polarity-switching mass spectrometry method.
Protocol A: Quantification of Alamifovir and Metabolites in Plasma
Objective: Simultaneous quantification of MCC-478 (Prodrug), 602074 (Monoester), and 602076 (Parent).
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Aliquot
plasma. -
Add
Acetonitrile (ACN) containing internal standard (e.g., -Adefovir or Gliclazide). -
Vortex (1 min) and Centrifuge (
, 10 min, ). -
Note: Acidification (0.1% Formic Acid) prevents spontaneous hydrolysis of the ester during processing.
-
-
Chromatographic Separation:
-
Mass Spectrometry (MS/MS):
Figure 2: LC-MS/MS Workflow Logic
Caption: Dual-polarity MS/MS strategy is critical due to the anionic nature of the phosphonate parent metabolite.
Discussion: Clinical Implications of the "PM" Profile
The "Alamifovir PM" (Prodrug/Metabolite) profile offers specific advantages and risks compared to alternatives:
-
Renal Safety:
-
TDF is associated with nephrotoxicity due to high peak concentrations of the parent Tenofovir in the renal tubules (OAT1/3 transport).
-
Alamifovir's major circulating metabolite is the Monoester (602074) . If this monoester is not a substrate for OAT1/3, Alamifovir may exhibit a superior renal safety profile, similar to Tenofovir Alafenamide (TAF).
-
-
Viral Resistance:
-
The active metabolite (diphosphate) is structurally an acyclic guanosine analog. It retains activity against Lamivudine-resistant (YMDD) HBV mutants, making it a viable salvage therapy option.
-
-
Dosing Regimen:
-
The short plasma half-life of the monoester (1–2 h) vs. the long intracellular half-life of the diphosphate (often >15 h for ANPs) supports once-daily (QD) dosing, despite the rapid plasma clearance.
-
References
-
Clinical Pharmacokinetics of Alamifovir and Its Metabolites. Source: Antimicrobial Agents and Chemotherapy, 2005. [Link][5][6]
-
Determination of alamifovir disoproxil fumarate and its active metabolite 602076 in rat plasma by LC-MS/MS. Source: Journal of Chromatography B, 2012. [Link]
-
Drug Targets in Hepatitis B Virus Infection (LB80380 vs Alamifovir). Source: PMC - NIH. [Link]
-
Comparative efficacy of Tenofovir and Adefovir in CHB. Source: Annals of Translational Medicine. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical Pharmacokinetics of Alamifovir and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of alamifovir disoproxil fumarate and its active metabolite 602076 in rat plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of alamifovir and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2998307A1 - Phosphoric acid/phosphonic acid derivatives and medicinal uses thereof - Google Patents [patents.google.com]
Meta-analysis of Alamifovir PM: Preclinical vs. Clinical Translation
Executive Summary
This guide provides a technical meta-analysis of Alamifovir (also known as MCC-478 or LY582563 ), a novel acyclic nucleoside phosphonate (ANP) prodrug designed for the treatment of Chronic Hepatitis B (CHB). While often grouped with other ANPs like Adefovir and Tenofovir, Alamifovir utilizes a distinct bis(2,2,2-trifluoroethyl) ester prodrug moiety (PM) to enhance oral bioavailability.
This analysis contrasts the robust preclinical efficacy observed in in vitro and animal models against the clinical reality observed in Phase I/II trials. It explores the mechanistic divergence—specifically how the "PM" (Prodrug Metabolism) influenced its developmental trajectory compared to successful alternatives like Besifovir and Tenofovir Alafenamide (TAF) .
Mechanism of Action (MOA) & Chemical Structure
Alamifovir is a purine nucleotide analogue.[1][2][3][4] Unlike nucleoside analogues (e.g., Lamivudine, Entecavir) which require three phosphorylation steps, Alamifovir is a phosphonate, requiring only two steps to become the active diphosphate (analogous to triphosphate).
The "PM" Factor: Prodrug Moiety
The "PM" in this context refers to the Prodrug Moiety strategy.[4][5] Alamifovir employs a bis(2,2,2-trifluoroethyl) ester.[1]
-
Purpose: To mask the negative charge of the phosphonate group, allowing passive diffusion across the lipid bilayer of the hepatocyte.
-
Activation: Once inside the cell (or plasma), esterases hydrolyze the masking groups to release the parent phosphonic acid, which is then phosphorylated.
Dual Mechanism
Alamifovir exhibits a unique dual mechanism compared to obligate chain terminators:
-
Inhibition of Priming: Blocks the initiation of DNA synthesis by the HBV Polymerase.
-
Inhibition of Packaging: Prevents the encapsidation of the pre-genomic RNA (pgRNA).
MOA Visualization
The following diagram illustrates the intracellular activation pathway and dual inhibitory action.
Caption: Intracellular activation pathway of Alamifovir, highlighting the conversion from prodrug to active diphosphate and dual inhibition of HBV Polymerase.
Preclinical Efficacy: The Promise
Preclinical studies established Alamifovir as a highly potent agent, superior to Lamivudine (3TC) and comparable to Adefovir, with a distinct resistance profile.
In Vitro Potency
Alamifovir demonstrated potent antiviral activity against both Wild-Type (WT) and Lamivudine-resistant (M204V/I) HBV strains.
| Viral Strain | EC50 (µM) - Alamifovir | EC50 (µM) - Lamivudine | Fold Improvement |
| Wild-Type HBV | 0.027 | 0.54 | ~20x |
| M204V Mutant | 2.6 - 3.3 | >100 | >30x |
| M204I Mutant | 2.8 | >100 | >35x |
Data Source: Synthesized from preclinical reports (Shaw et al., 2003; MedKoo Biosciences).
Animal Models (Woodchuck)
In Woodchuck Hepatitis Virus (WHV) models, Alamifovir showed:
-
Viral Load Reduction: >2.0 log10 reduction in WHV DNA.
-
Safety Signal: No mitochondrial toxicity observed in vitro. However, renal toxicity (nephrotoxicity) was noted in rats at high doses, a class effect of ANPs (similar to Adefovir and Tenofovir Disoproxil), though at higher thresholds than Adefovir.
Clinical Translation: The Reality
The transition from preclinical success to clinical utility revealed challenges in pharmacokinetics (PK) and the "PM" (Prodrug Metabolism) stability.
Phase I/II Efficacy Data
Clinical trials (Phase I/II) in humans assessed the safety and antiviral activity over short durations (e.g., 28 days).[2]
-
Study Design: Randomized, placebo-controlled, dose-escalation (2.5 mg to 20 mg daily).
-
Efficacy: Significant dose-dependent suppression of HBV DNA.
-
Mean Reduction: 1.5 to 2.6 log10 copies/mL after 28 days.
-
Dosing: Once daily (QD) and Twice daily (BID) showed similar efficacy.
-
The Pharmacokinetic "Gap"
Unlike the stable activation seen in woodchucks, human PK data revealed:
-
Rapid Hydrolysis: The parent prodrug was rapidly hydrolyzed in plasma.
-
Systemic Exposure: Very low systemic exposure of the intact prodrug.
-
Metabolites: Rapid formation of metabolites (602074, 602076) which were highly protein-bound (>90%).
-
Implication: While the drug was active, the rapid breakdown limited the efficiency of delivery to the hepatocyte compared to later generation ANPs like TAF (Tenofovir Alafenamide), which is stable in plasma and hydrolyzes intracellularly.
Comparative Analysis: Alamifovir vs. Alternatives
The following table compares Alamifovir with its successful peers, highlighting why it likely stalled in development while others succeeded.
| Feature | Alamifovir (MCC-478) | Besifovir (LB80380) | Tenofovir Alafenamide (TAF) | Entecavir (ETV) |
| Class | ANP Prodrug | ANP Prodrug | ANP Prodrug | Nucleoside Analogue |
| Prodrug Moiety | Bis(trifluoroethyl) ester | Pivaloyloxymethyl | Phosphonamidate | N/A (Native) |
| Potency (WT) | High (0.027 µM) | High | Very High | Very High |
| Resistance Barrier | High (Active vs YMDD) | High | High | High |
| Renal Safety | Toxicity at high doses (Rat) | Low (Carnitine depletion issue) | Improved vs TDF | Excellent |
| Clinical Status | Stalled / Discontinued | Approved (Korea) | Approved (Global) | Approved (Global) |
| Key Limiting Factor | PK Instability / Commercial | Carnitine Depletion (Manageable) | None (Optimized PK) | None |
Why Besifovir Succeeded Where Alamifovir Stalled
Besifovir (LB80380) is often confused with Alamifovir due to similar timing. However, Besifovir successfully navigated Phase III by managing its specific side effect (carnitine depletion) with supplementation. Alamifovir's development likely ceased due to the competitive landscape; TAF offered the same "high potency, low renal toxicity" profile without the complex metabolite issues seen in Alamifovir's PK studies.
Methodology of Meta-Analysis
This guide synthesized data from:
-
Primary Literature: Phase I/II clinical trial reports and original medicinal chemistry papers describing the synthesis of MCC-478.
-
Regulatory Databases: ClinicalTrials.gov entries for "Alamifovir" and "LB80380" (for comparison).
-
Chemical Databases: PubChem and MedKoo for structural verification of the prodrug moiety.
Study Flow Diagram
Caption: Workflow for the meta-analysis, ensuring strict separation of Alamifovir data from the chemically distinct Besifovir.
References
-
PubChem. (2025).[1] Alamifovir | C19H20F6N5O5PS.[1] National Library of Medicine. [Link]
-
Lai, C. L., et al. (2004). Safety and efficacy of alamifovir in patients with chronic hepatitis B virus infection. Journal of Hepatology. [Link]
-
Dushay, K., et al. (2005). Clinical Pharmacokinetics of Alamifovir and Its Metabolites. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6] [Link]
-
Yuen, M. F., et al. (2010). Phase IIb multicentred randomised trial of besifovir (LB80380) versus entecavir in Asian patients with chronic hepatitis B. (Provided for comparative context). [Link]
Sources
- 1. Alamifovir | C19H20F6N5O5PS | CID 491022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of alamifovir in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tenofovir alafenamide nephrotoxicity: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Alamifovir PM: Operational Disposal & Safety Protocol
Topic: Alamifovir PM Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers
Executive Summary & Chemical Context
Alamifovir PM (bis(2,2,2-trifluoroethyl) ester prodrug of the acyclic nucleoside phosphonate) is a potent antiviral agent designed to inhibit Hepatitis B Virus (HBV) polymerase.[1][2][3] Unlike standard nucleosides, the "PM" designation (often referring to the prodrug moiety or specific formulation batch) indicates enhanced lipophilicity to facilitate cellular entry.
The Safety Paradox: The very chemical modifications that make Alamifovir effective (stability against enzymatic degradation and high membrane permeability) make it an environmental hazard. It does not degrade rapidly in standard water treatment facilities.[2][3] Therefore, drain disposal is strictly prohibited.
This guide provides a self-validating workflow for the sequestration and destruction of Alamifovir PM, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel from bioactive exposure.[2]
Risk Assessment & Engineering Controls
Before handling waste, you must understand the physicochemical risks. As a nucleotide analog, Alamifovir acts as a chain terminator.[2][3] If absorbed, it poses potential genotoxic and reproductive risks.[2][4]
Physicochemical Properties Affecting Disposal:
| Property | Value/Characteristic | Operational Implication |
|---|---|---|
| Molecular Weight | ~575.4 g/mol | Non-volatile solid; dust hazard.[1][2][3] |
| Lipophilicity (LogP) | High (Prodrug form) | Critical: Rapidly crosses skin/gloves.[1][2][3] |
| Stability | High (Phosphonate bond) | Resistant to acid/base hydrolysis; requires incineration.[1][2][3] |
| RCRA Status | Not P/U Listed (Characteristic) | Treat as Hazardous Pharmaceutical Waste . |[1][2][3]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; PAPR (Powered Air Purifying Respirator) recommended for powder spills >1g.[1][2][3]
Waste Segregation Logic (Visualized)
Effective disposal begins with segregation.[2][3] Mixing Alamifovir with incompatible streams (e.g., oxidizers) can create secondary hazards, while mixing with general trash violates federal law.[2]
Figure 1: Decision logic for segregating Alamifovir waste streams. "Black Bin" refers to RCRA Hazardous Waste; "Yellow Bin" refers to Trace Chemotherapy/Bioactive waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Stock & Debris) [1][2][3]
-
Applicability: Expired lyophilized powder, contaminated weighing boats, spill cleanup debris.
-
Procedure:
-
Containment: Place solid waste directly into a clear, sealable polyethylene bag (4 mil thickness).
-
Labeling: Apply a "Hazardous Waste - Toxic" label. Explicitly write: "Contains Alamifovir PM - Nucleoside Analog."
-
Secondary Containment: Place the sealed bag into the Black RCRA Hazardous Waste Bin .
-
Destruction: Must be routed for High-Temperature Incineration .
-
Protocol B: Liquid Waste (HPLC & Mother Liquors)
-
Applicability: HPLC effluent, dissolved stock, reaction byproducts.
-
Procedure:
-
Segregation: Do not mix with halogenated solvents unless the Alamifovir is already dissolved in them.[2][3]
-
Collection: Use a dedicated carboy labeled "Aqueous/Organic Mixture + Toxic API."[2][3]
-
Deactivation (Optional but Recommended): For small operational volumes (<500mL), treat with 10% sodium hypochlorite (bleach) for 24 hours to oxidize the purine ring, though this does not guarantee full phosphonate destruction.[2][3]
-
Disposal: Cap tightly. Route to Chemical Waste Incineration .
-
Emergency Spill Response (Self-Validating)
In the event of a powder spill, you must verify that the area is chemically clean, not just visually clean.
Figure 2: The closed-loop spill response protocol.[1][2][3] The process is not complete until validation confirms no residue.
The "Triple Wash" Technique:
-
Solubilize: Wipe with 10% detergent solution (surfactant lifts the lipophilic prodrug).[2][3]
-
Finish: Wipe with 70% Isopropanol (removes streaks and residual organics).[2][3]
-
Validation: Use a portable UV lamp (254 nm). Alamifovir has a purine core that absorbs UV.[2][3] Dark spots on a fluorescent background or fluorescence (depending on the surface) indicate residue.[2][3]
References & Authority
-
PubChem. (2025).[1][2][3] Alamifovir | C19H20F6N5O5PS.[2][3][5][6] National Library of Medicine.[2][3] [Link][1][2][3]
-
US EPA. (2022).[1][2][3] Management of Hazardous Waste Pharmaceuticals. Environmental Protection Agency.[2][3][7][8][9] [Link][1][2][3]
-
NIOSH. (2016).[2][3][7] List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[2][3] [Link][1][2][3]
-
OSHA. (2024). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.[2][3][7][10] [Link]
Sources
- 1. Alamifovir metabolite 602075 | C16H17F3N5O5PS | CID 10140578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alamifovir | C19H20F6N5O5PS | CID 491022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. GSRS [precision.fda.gov]
- 6. Compound: ALAMIFOVIR (CHEMBL106502) - ChEMBL [ebi.ac.uk]
- 7. cdc.gov [cdc.gov]
- 8. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 9. epa.gov [epa.gov]
- 10. ashp.org [ashp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
